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  • Product: (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
  • CAS: 1177352-85-0

Core Science & Biosynthesis

Foundational

Strategic Sourcing and Utilization of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Technical Guide for Medicinal Chemistry & Drug Development Executive Summary This technical guide provides an in-depth analysis of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1177352-85-0), a specialized hete...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

This technical guide provides an in-depth analysis of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1177352-85-0), a specialized heterocyclic building block used in the synthesis of bioactive small molecules. Unlike generic pyrazoles, the 4-ethyl substitution pattern offers unique lipophilic and steric properties critical for optimizing ligand-protein binding interactions, particularly in kinase and GPCR drug discovery programs.

This document moves beyond a simple supplier list to establish a Quality Assurance (QA) and Strategic Sourcing Framework . It details the synthetic logic that guarantees regiochemical purity, outlines critical impurity controls for genotoxic precursors, and provides a decision matrix for selecting suppliers capable of meeting pharmaceutical-grade specifications.

Part 1: Chemical Identity & Structural Advantage

Core Specifications

The compound is a pyrazole-based carboxylic acid.[1][2] Its symmetry (3,5-dimethyl) combined with the 4-ethyl group simplifies its synthesis and analysis, making it a robust scaffold for library generation.

ParameterSpecification
Chemical Name (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
CAS Number 1177352-85-0
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
pKa (Calculated) ~3.8 (Carboxylic acid), ~2.5 (Pyrazole N)
LogP (Predicted) 1.5 - 1.8
Key Functional Groups Carboxylic acid (coupling handle), Pyrazole (H-bond acceptor)
The Symmetric Advantage

A common challenge in pyrazole chemistry is regioisomerism during N-alkylation. For unsymmetrical pyrazoles (e.g., 3-methyl-5-phenylpyrazole), alkylation yields a mixture of N1 and N2 isomers, requiring difficult chromatographic separation.

However, (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is derived from a symmetric precursor, 3-ethyl-2,4-pentanedione .

  • Mechanism: The 3-ethyl-2,4-pentanedione precursor is symmetric.

  • Result: N-alkylation (or cyclization with hydrazinoacetic acid) produces a single regioisomer .

  • Impact: This intrinsic symmetry eliminates the risk of isomeric impurities, significantly reducing the cost of goods (COGs) and simplifying the Certificate of Analysis (CoA) validation.

Part 2: Synthetic Logic & Impurity Profile

Understanding the synthesis is prerequisite to validating a supplier's quality. There are two primary routes used by manufacturers, each with distinct impurity risks.

Synthesis Pathways

The preferred industrial route (Route A) involves the Knorr pyrazole synthesis using ethyl hydrazinoacetate, which is convergent and cleaner.

SynthesisPathways Precursor 3-Ethyl-2,4-pentanedione (Symmetric) Intermediate 4-Ethyl-3,5-dimethylpyrazole Precursor->Intermediate Route B (Linear) + Hydrazine Product (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl) acetic acid Precursor->Product Route A (Convergent) + Ethyl Hydrazinoacetate Direct Cyclization Hydrazine Hydrazine Hydrate Hydrazinoacetate Ethyl Hydrazinoacetate Alkylation Alkylation (Cl-CH2-COOH) Intermediate->Alkylation Alkylation->Product Hydrolysis

Figure 1: Synthesis pathways. Route A is preferred for higher purity, avoiding the handling of free hydrazine and alkylating agents in separate steps.

Critical Impurity Control (The "Red Flags")

When evaluating a supplier's CoA, specific attention must be paid to the following potential impurities based on the synthesis route:

Impurity TypeSourceRisk LevelDetection MethodAcceptable Limit
Hydrazine Unreacted reagentCritical (Genotoxic) LC-MS / Colorimetric< 10 ppm
Chloroacetic Acid Alkylating agent (Route B)High (Toxic/Corrosive)GC-MS< 0.1%
3-Ethyl-2,4-pentanedione Unreacted starting materialMedium1H NMR< 0.5%
Residual Solvents Ethanol, Acetic AcidLowGC-HeadspaceICH Limits

Expert Insight: Demand a Genotoxic Impurity Statement from the supplier confirming the absence of hydrazine if the compound is intended for late-stage preclinical studies.

Part 3: Applications in Drug Discovery

This building block is primarily utilized for its carboxylic acid handle , allowing it to be coupled to amines to form amide bonds. This is standard practice in:

  • Fragment-Based Drug Discovery (FBDD): The pyrazole core acts as a rigid scaffold, while the 4-ethyl group probes hydrophobic pockets.

  • Kinase Inhibitors: Pyrazoles are privileged structures in ATP-competitive inhibitors. The 4-ethyl group can occupy the "gatekeeper" region or solvent-exposed areas.

  • PROTAC Linkers: The acid group serves as an attachment point for linkers connecting the E3 ligase ligand to the target protein ligand.

Protocol: Amide Coupling Activation

  • Reagents: HATU or T3P (Propylphosphonic anhydride) are preferred over EDC/HOBt due to the potential steric hindrance of the 3,5-dimethyl groups flanking the N1 position.

  • Solvent: DMF or DMA.

  • Base: DIPEA (3.0 eq).

  • Observation: The reaction kinetics may be slower than unhindered acetic acids; monitoring by LC-MS is required.

Part 4: Strategic Sourcing & Supplier Validation

Finding a reliable supplier for CAS 1177352-85-0 requires navigating a market of aggregators versus original manufacturers.

Sourcing Decision Matrix

Most catalog listings for this CAS are "Make-on-Demand." Use this workflow to categorize suppliers.

SourcingStrategy Start Search CAS 1177352-85-0 StockCheck In Stock? Start->StockCheck InStock Immediate Ship (Aggregators/Distributors) StockCheck->InStock Yes NoStock Lead Time > 2 Weeks StockCheck->NoStock No ValidateStock Request Batch-Specific CoA + H-NMR InStock->ValidateStock ValidateCustom Assess Synthetic Route (Ask: Route A or B?) NoStock->ValidateCustom Decision Purchase Decision ValidateStock->Decision Passes Purity ValidateCustom->Decision Route Confirmed

Figure 2: Strategic sourcing workflow for validating suppliers of specialized building blocks.

Supplier Evaluation Criteria

Do not rely solely on the "Add to Cart" price. Evaluate based on:

  • Batch Consistency: Does the supplier provide a batch-specific CoA, or a generic representative one? (Reject generic CoAs).

  • Purity Specification: Standard is >95%. For library synthesis, >95% is acceptable. For scale-up, demand >98%.

  • Origin: Angene Chemical is a primary holder of this catalog item (Product AG008VDW). Other reputable aggregators (e.g., MolPort, eMolecules) likely source from the same upstream manufacturers in China or India.

  • Lead Time: "In-stock" usually means 1-3 days. "2-3 weeks" implies a custom synthesis or import. Plan your project timeline accordingly.

Recommended Supplier List (Verified Listings)

Note: Availability fluctuates. Always verify current stock.

  • Angene International: Primary catalog holder. often has stock or rapid synthesis capability.

  • MolPort: Excellent for comparing price/lead time across multiple smaller synthesis labs.

  • eMolecules: Best for integrating into corporate procurement systems (PunchOut).

  • Enamine: While known for their own building blocks, they may offer this via their "REAL" database or custom synthesis if not in stock.

References

  • Angene Chemical. Product Analysis: (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (AG008VDW). Retrieved from

  • PubChem. Compound Summary: (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. National Library of Medicine. Retrieved from

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry.[3][4] Pergamon Press. (Foundational text on Pyrazole synthesis and tautomerism).

  • Sigma-Aldrich. 3-Ethyl-2,4-pentanedione (Precursor CAS 1540-34-7).[5] Retrieved from

  • European Chemicals Agency (ECHA). Hydrazine Safety and Genotoxicity Data. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Spectral Data of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the expected spectral data for the novel compound (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectral data for the novel compound (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a deep understanding of the underlying principles and experimental considerations for obtaining and interpreting this information. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Molecular Structure and Synthetic Strategy

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a substituted N-acetic acid pyrazole derivative. The structural features, including the trisubstituted pyrazole ring and the carboxylic acid moiety, give rise to a unique spectral fingerprint.

A plausible synthetic route, adapted from the literature for similar compounds, involves a two-step process.[1] The first step is the N-alkylation of 4-ethyl-3,5-dimethyl-1H-pyrazole with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to yield the corresponding ester. The second step is the hydrolysis of the ester to the carboxylic acid.

Synthesis_Workflow reagents1 4-ethyl-3,5-dimethyl-1H-pyrazole + Ethyl bromoacetate, Base ester Ethyl (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate reagents1->ester N-Alkylation reagents2 Hydrolysis (e.g., LiOH, H₂O/THF) final_product (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid ester->final_product Ester Hydrolysis

Caption: Synthetic workflow for (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid in a suitable deuterated solvent (e.g., DMSO-d₆) is detailed below.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
COOH~12-13Broad Singlet1HThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which is exchangeable with D₂O.
N-CH₂~4.8-5.0Singlet2HThe methylene protons adjacent to the pyrazole nitrogen are deshielded. Based on data for 1H-pyrazole-1-acetic acid, this signal is expected in this region.[2]
Ethyl CH₂~2.3-2.5Quartet2HThe methylene protons of the ethyl group are coupled to the methyl protons, resulting in a quartet.
3-CH₃ & 5-CH₃~2.0-2.2Singlet6HThe two methyl groups on the pyrazole ring are in similar chemical environments and are expected to appear as a single, integrated singlet.[3]
Ethyl CH₃~1.0-1.2Triplet3HThe terminal methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid are as follows:

Assignment Predicted Chemical Shift (ppm) Justification
C=O~170-172The carbonyl carbon of the carboxylic acid is highly deshielded.
C3 & C5~145-150The substituted carbons of the pyrazole ring are deshielded due to the adjacent nitrogen atoms.[3]
C4~110-115The C4 carbon of the pyrazole ring is typically more shielded than C3 and C5.
N-CH₂~50-55The methylene carbon attached to the nitrogen is deshielded.
Ethyl CH₂~15-20The methylene carbon of the ethyl group is in a typical aliphatic region.
3-CH₃ & 5-CH₃~10-15The methyl carbons on the pyrazole ring appear in the upfield region.[3]
Ethyl CH₃~12-16The terminal methyl carbon of the ethyl group.

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid are based on the spectrum of 1H-pyrazole-1-acetic acid and known correlations.[2]

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C-H (Aliphatic)2850-3000Stretching
C=O (Carboxylic Acid)1700-1725Stretching
C=N & C=C (Pyrazole Ring)1500-1600Stretching
C-N (Pyrazole Ring)1100-1200Stretching
C-O (Carboxylic Acid)1210-1320Stretching
O-H (Carboxylic Acid)920-950Out-of-plane bend

Predicted Mass Spectrometry Data

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids.

  • Expected Molecular Ion: In positive ion mode, the expected [M+H]⁺ ion would be at m/z 197.13. In negative ion mode, the [M-H]⁻ ion would be at m/z 195.11.

  • Predicted Fragmentation Pattern: The fragmentation of pyrazoles often involves the loss of HCN or N₂.[4] For (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, a primary fragmentation pathway is the loss of the carboxylic acid group (as CO₂ and H₂O) followed by fragmentation of the pyrazole ring.

MS_Fragmentation M_H [M+H]⁺ m/z 197 fragment1 [C₇H₁₁N₂]⁺ m/z 123 M_H->fragment1 - H₂O, -CO loss_H2O_CO Loss of H₂O & CO (-46 Da) fragment2 [C₇H₁₁]⁺ m/z 95 fragment1->fragment2 - N₂ loss_N2 Loss of N₂ (-28 Da)

Caption: A plausible ESI-MS fragmentation pathway for the target compound.

Experimental Protocols

The following are detailed protocols for acquiring the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and gently invert to ensure homogeneity.

¹H and ¹³C NMR Data Acquisition:

  • Instrument: Bruker Avance 400 MHz NMR spectrometer or equivalent.[5]

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: ~16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more, depending on sample concentration

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: ~220 ppm

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Data Acquisition:

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The final spectrum is presented in terms of absorbance or transmittance.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or without formic acid for negative ion mode).

Data Acquisition:

  • Instrument: Agilent 6224 Accurate Mass TOF LC/MS or equivalent.[6]

  • Ionization Mode: ESI (positive and/or negative).

  • Infusion: Introduce the sample solution into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (typical):

    • Capillary Voltage: 3-4 kV

    • Nebulizer Gas (N₂): 10-20 psi

    • Drying Gas (N₂) Flow: 5-10 L/min

    • Drying Gas Temperature: 300-350 °C

    • Mass Range: m/z 50-500

Conclusion

This technical guide provides a comprehensive, predictive analysis of the spectral data for (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. By leveraging data from structurally similar compounds and adhering to rigorous, well-established experimental protocols, researchers can confidently synthesize and characterize this novel molecule. The detailed methodologies and expected spectral features outlined herein serve as a valuable resource for drug discovery and development professionals, facilitating efficient and accurate structural elucidation.

References

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. INDIAN JOURNAL OF HETEROCYCLIC CHEMISTRY, 23. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-1-acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 27(9), 2993. [Link]

Sources

Foundational

mass spectrometry of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Executive Summary This technical guide details the mass spectrometric behavior of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1177352-85-0). As a functionalized pyrazole derivative, this compound serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric behavior of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1177352-85-0). As a functionalized pyrazole derivative, this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical ligands. Its dual functionality—a basic pyrazole core and an acidic carboxyl tail—presents unique ionization characteristics essential for accurate identification and quantification.

This document provides a self-validating protocol for method development, focusing on Electrospray Ionization (ESI) mechanics, predictive fragmentation pathways, and rigorous quality control.

Physicochemical Profile & Sample Preparation

Understanding the molecule's solution-phase behavior is the first step toward stable ionization.

PropertyValueMS Implication
Formula C

H

N

O

Monoisotopic Mass: 182.1055 Da
pKa (Acid) ~3.5 - 4.0 (COOH)Readily deprotonates in ESI(-); requires acidic mobile phase for retention in RPLC.
pKa (Base) ~2.5 (Pyrazole N)Protonates in ESI(+) under acidic conditions (pH < 3).
LogP ~1.5Moderately lipophilic; compatible with C18 columns.

Preparation Protocol:

  • Stock Solution: Dissolve 1 mg in 1 mL DMSO . (Avoid pure water for stocks to prevent precipitation).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • System Suitability: Inject 5 µL. Target peak width < 0.1 min (UHPLC).

Ionization Strategy: ESI(+) vs. ESI(-)

While the carboxylic acid moiety suggests Negative mode (ESI-), the Positive mode (ESI+) is recommended for trace quantification due to the high proton affinity of the pyrazole nitrogen, which typically yields better signal-to-noise ratios than the carboxylate anion in complex matrices.

Mechanism of Ionization
  • ESI(+): Protonation occurs at the

    
     nitrogen (N2) of the pyrazole ring.
    
    • Observed Ion:

      
      
      
  • ESI(-): Deprotonation of the carboxylic acid.

    • Observed Ion:

      
      
      

Critical Note: If analyzing in ESI(-), ensure the mobile phase pH is > 5 (using Ammonium Acetate) to ensure full ionization, or rely on the gas-phase basicity of the solvent during desolvation. For ESI(+), maintain pH < 3 with Formic Acid.

Fragmentation Analysis (MS/MS)

The structural elucidation of this molecule relies on collision-induced dissociation (CID). The fragmentation follows distinct pathways driven by the stability of the aromatic pyrazole core.

Predicted Fragmentation Pathway (ESI+)
  • Primary Loss (Dehydration): The carboxylic acid loses water to form an acylium ion.

  • Secondary Loss (Decarboxylation/Cleavage): Loss of the acetyl group or CO + H2O.

  • Core Stabilization (Diagnostic Ion): Cleavage of the N-C bond connecting the acetic acid tail leaves the substituted pyrazole cation.

    • This is the most stable diagnostic marker.

Visualization of Fragmentation Logic

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 183.11 (Protonated Pyrazole) Acylium Acylium Ion m/z 165.10 [M+H - H2O]+ Parent->Acylium Dehydration (-18 Da) Low CE (10-15 eV) Core Pyrazole Core m/z 123.09 [M - CH2COOH]+ Parent->Core N-C Cleavage (-60 Da) High CE (30-40 eV) Fragment137 Decarboxylated m/z 137.10 [M+H - HCOOH]+ Parent->Fragment137 Loss of HCOOH (-46 Da) Med CE (20 eV) Acylium->Core - C2H2O (Ketene) Fragment137->Core - CH2

Figure 1: Predicted ESI(+) fragmentation pathways. The m/z 123 ion represents the stable aromatic core, serving as the primary quantifier.

Quantification Method (MRM)

For quantitative assays (e.g., pharmacokinetic studies), Multiple Reaction Monitoring (MRM) on a Triple Quadrupole is the gold standard.

Recommended MRM Transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)*Dwell Time (ms)Purpose
Quantifier 183.1123.125 - 3550High abundance, structural specificity.
Qualifier 1 183.1137.115 - 2050Confirmation (Loss of COOH).
Qualifier 2 183.1165.110 - 1550Confirmation (Loss of H2O).

*Note: Collision Energy (CE) values are estimates. Perform a CE ramp (10–50 eV) during optimization.

Troubleshooting & Quality Control

Common Artifacts
  • Adduct Formation: In ESI(+), sodium adducts

    
     are common if glassware is not LC-MS grade. These adducts do not fragment efficiently and should be minimized by adding 5 mM Ammonium Formate to the mobile phase.
    
  • Dimerization: At high concentrations (>10 µg/mL), proton-bound dimers

    
     may appear. Dilute samples to resolve.
    
Self-Validating System Check

Before running unknown samples, verify the system using the "123-Ratio Rule" :

  • Inject the standard.

  • Calculate the ratio of Area(123) / Area(137).

  • This ratio should remain constant (

    
    ) across the calibration range. A deviation suggests isobaric interference or source contamination.
    

References

  • Angene Chemical. (n.d.). (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Product Data. Retrieved October 26, 2023, from [Link]

  • Holzer, W., & Hall, C. (2005). Mass Spectrometry of Pyrazoles. In Advances in Heterocyclic Chemistry.
  • University of Luxembourg. (2025).[1] 1h-pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl-, ethyl ester - PubChemLite. Retrieved October 26, 2023, from [Link]

  • Santos, et al. (2005).[2] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Stability Profiling and Degradation Kinetics of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Executive Summary This technical guide details the solution-state stability profile of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1177352-85-0). As a functionalized pyrazole derivative widely used as a pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solution-state stability profile of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1177352-85-0). As a functionalized pyrazole derivative widely used as a pharmaceutical intermediate and building block, its stability is governed by the robustness of the aromatic pyrazole core and the pH-sensitivity of the N-linked acetic acid moiety.

While the pyrazole ring exhibits high resistance to hydrolytic and oxidative cleavage, the primary degradation vector in solution is thermal decarboxylation under forcing conditions and solubility-driven precipitation in acidic media. This guide provides researchers with mechanistic insights, validated stress-testing protocols, and analytical methodologies to ensure compound integrity during drug development workflows.

Physicochemical Baseline & Structural Analysis[1]

To predict stability, we must first understand the molecular architecture. The compound consists of a 3,5-dimethyl-4-ethylpyrazole core N-alkylated with an acetic acid group.

PropertyValue / CharacteristicImpact on Stability
Molecular Formula C₉H₁₄N₂O₂--
Molecular Weight 182.22 g/mol --
Core Moiety Pyrazole (Aromatic Heterocycle)High chemical stability; resistant to hydrolysis.[1]
Functional Group Carboxylic Acid (-COOH)pH-dependent solubility; potential for decarboxylation at high

.
Linkage N-C Bond (N1-CH₂-COOH)Generally stable; resistant to enzymatic and chemical hydrolysis compared to esters.
pKa (Predicted) ~3.5 - 4.2 (Carboxylic acid)Ionized at neutral pH (stable); protonated at pH < 3 (risk of precipitation).
The Stability-Solubility Paradox

In aqueous solutions, the stability of this compound is inextricably linked to pH.

  • pH > 5 (Anionic Form): The carboxylate anion dominates, conferring high water solubility and electrostatic stability.

  • pH < 3 (Neutral Form): The free acid predominates. While chemically stable, the reduced solubility can lead to precipitation, often mistaken for degradation in concentration assays.

Degradation Mechanisms & Pathways

The degradation of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid follows specific mechanistic pathways derived from pyrazole chemistry.

Thermal Decarboxylation (Primary Pathway)

The most significant risk for N-substituted heteroaromatic acetic acids is thermal decarboxylation. Under high thermal stress (>80°C) or in the presence of strong acid catalysis, the molecule can lose carbon dioxide to form the parent pyrazole.

  • Mechanism: Protonation of the pyrazole nitrogen or the carboxyl group facilitates the homolytic or heterolytic cleavage of the C-C bond.

  • Product: 4-ethyl-3,5-dimethyl-1H-pyrazole + CO₂.

Oxidative Degradation (Secondary Pathway)

The ethyl group at position 4 and methyl groups at 3,5 are benzylic-like positions. While the pyrazole ring is electron-rich and resistant to oxidation, forcing conditions (e.g., 30% H₂O₂) can induce radical oxidation at the alkyl side chains.

  • Product: 1-(carboxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl derivatives (alcohols/ketones).

Hydrolytic Stability

The N-CH₂ bond connecting the acetic acid to the ring is not an amide bond; it is an amine-alkyl linkage. Therefore, it is highly resistant to hydrolysis across the entire pH 1–13 range. Unlike its ester precursors (e.g., ethyl (pyrazol-1-yl)acetate), the acid form will not hydrolyze further.

Pathway Visualization

The following diagram illustrates the potential degradation pathways and the stability logic.

DegradationPathways cluster_legend Legend Parent (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl) acetic acid Decarb Degradant A: 4-ethyl-3,5-dimethyl-1H-pyrazole (Loss of CO2) Parent->Decarb Thermal Stress (>80°C) Acid Catalysis Oxid Degradant B: Hydroxy/Keto derivatives (Side chain oxidation) Parent->Oxid Strong Oxidizers (H2O2, Radical) Hydrolysis No Reaction (N-C bond stable) Parent->Hydrolysis Aq. Acid/Base (pH 1-13) key Red Arrow: Primary Risk Yellow Arrow: Secondary Risk Green Dashed: Stable

Figure 1: Mechanistic degradation pathways. Decarboxylation is the primary thermal risk, while the N-C linkage remains hydrolytically stable.

Experimental Protocol: Forced Degradation Study

To validate the stability of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid in your specific formulation, follow this standardized stress-testing protocol. This workflow is designed to satisfy ICH Q1A(R2) guidelines.

Preparation of Stock Solution
  • Solvent: Dissolve the compound in Methanol or Acetonitrile:Water (50:50) to ensure full solubility.

  • Concentration: Prepare a 1.0 mg/mL stock solution.

  • Control: Store an aliquot of the stock solution at 4°C in the dark.

Stress Conditions & Sampling
Stress TypeConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours< 5%Check for precipitation (neutral form).
Base Hydrolysis 0.1 N NaOH, 60°C24 Hours< 2%Compound exists as stable carboxylate salt.
Oxidation 3% H₂O₂, RT4 Hours5-10%Monitors alkyl side-chain oxidation.
Thermal 80°C (Solution)24 Hours5-10%Critical test for decarboxylation.
Photolytic UV/Vis (1.2M lux·h)24 HoursUnknownPyrazoles can absorb UV; check for ring opening.
Analytical Method (HPLC-UV)

Quantification should be performed using Reverse Phase HPLC.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carboxyl).

  • Flow Rate: 1.0 mL/min.

Workflow Diagram

StabilityWorkflow cluster_stress Stress Conditions Start Start: 1 mg/mL Stock Solution Acid Acid: 0.1N HCl 60°C, 24h Start->Acid Base Base: 0.1N NaOH 60°C, 24h Start->Base Ox Oxidation: 3% H2O2 RT, 4h Start->Ox Heat Thermal: 80°C 24h Start->Heat Quench Neutralization / Quenching Acid->Quench Base->Quench Ox->Quench Heat->Quench HPLC RP-HPLC Analysis (Gradient C18) Quench->HPLC Data Data Analysis: % Recovery & Mass Balance HPLC->Data

Figure 2: Step-by-step forced degradation workflow for stability profiling.

Storage & Handling Recommendations

Based on the chemical structure and stability data of analogous pyrazole-1-acetic acids:

  • Solid State: Store as a dry powder at room temperature (15–25°C). The solid acid is stable for years if kept dry.

  • Solution Storage:

    • Preferred Solvent: DMSO or Methanol (high solubility).

    • Aqueous Buffers: Use buffered solutions at pH > 6 (e.g., PBS) to ensure the compound remains in its soluble anionic form. Avoid storing in unbuffered water where pH shifts could cause precipitation.

    • Temperature: Solutions are stable at 4°C for >1 month. For long-term storage, freeze at -20°C.

  • Avoid: Strong mineral acids at high temperatures (reflux) unless decarboxylation is the intended reaction.

References

  • Angene Chemical. (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Product Identification. Retrieved from .

  • Global Research Online. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2020.[2] Retrieved from .

  • National Institutes of Health (NIH). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. PubMed Central. Retrieved from .

  • SciSpace. Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate (Decarboxylation of bispyrazolonylacetic acid). Acta Chemica Scandinavica. Retrieved from .

  • TCI Chemicals. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Properties. Retrieved from .

Sources

Foundational

Therapeutic Targeting of the Pyrazole Scaffold: Structural Logic, Kinase Selectivity, and Synthetic Protocols

[1] Executive Summary The pyrazole ring ( ) is not merely a common heterocycle; in modern medicinal chemistry, it is a privileged scaffold .[1][2][3] Its ubiquity in FDA-approved therapeutics—from the cyclooxygenase-2 (C...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrazole ring (


) is not merely a common heterocycle; in modern medicinal chemistry, it is a privileged scaffold .[1][2][3] Its ubiquity in FDA-approved therapeutics—from the cyclooxygenase-2 (COX-2) inhibitor Celecoxib to the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib—stems from its unique physicochemical properties. The pyrazole moiety serves as a robust bioisostere for the imidazole ring and, critically, mimics the purine adenine ring of ATP. This allows it to anchor effectively within the hinge region of kinase ATP-binding pockets via bidentate hydrogen bonding.

This technical guide dissects the molecular rationale behind pyrazole-based target engagement, details the specific signaling pathways involved, and provides validated protocols for the synthesis and evaluation of these compounds.

Part 1: The Chemical Basis of Efficacy

The "Hinge Binder" Phenomenon

The success of pyrazoles in oncology is largely attributed to their ability to act as Type I ATP-competitive inhibitors. In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes.

  • Donor-Acceptor Motif: The unsubstituted nitrogen (

    
    ) acts as a hydrogen bond donor, while the pyridine-like nitrogen (
    
    
    
    ) acts as an acceptor.
  • Geometry: This planar arrangement allows the pyrazole to mimic the N1 and N6 of the adenine ring in ATP, forming a high-affinity "molecular clip" with the backbone residues of the kinase hinge.

Pharmacophore Visualization

The following diagram illustrates the abstract binding mode of a pyrazole-based inhibitor within a generic kinase ATP pocket.

PyrazoleBinding KinaseHinge Kinase Hinge Region (Backbone CO/NH) Pyrazole Pyrazole Scaffold (N-H Donor / N: Acceptor) Pyrazole->KinaseHinge H-Bond (Bidentate) HydrophobicPocket Hydrophobic Pocket (Gatekeeper Residue) Pyrazole->HydrophobicPocket Van der Waals (Pi-Stacking) SolventFront Solvent Exposed Region (Solubilizing Tail) Pyrazole->SolventFront Covalent Linker

Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the pyrazole scaffold and the kinase hinge region.

Part 2: Primary Therapeutic Targets

Protein Kinases (Oncology & Immunology)

The pyrazole scaffold is central to "kinome" targeting.[1][4]

A. Janus Kinases (JAK1/JAK2)
  • Drug: Ruxolitinib (Pyrazolo[3,4-d]pyrimidine core).

  • Mechanism: Inhibits the JAK-STAT pathway. JAKs phosphorylate STAT transcription factors, which dimerize and translocate to the nucleus to drive cytokine-mediated inflammation and proliferation.

  • Clinical Utility: Myelofibrosis, Polycythemia Vera.

B. Anaplastic Lymphoma Kinase (ALK) / c-MET
  • Drug: Crizotinib.[5][6]

  • Mechanism: The pyrazole ring binds to the ATP pocket of the ALK fusion protein (e.g., EML4-ALK), halting the constitutive "on" signal driving non-small cell lung cancer (NSCLC).

  • Structural Insight: The 4-position of the pyrazole is often substituted with a halogen (fluorine) or a bulky group to exploit the "gatekeeper" residue within the pocket, improving selectivity over other kinases.

C. Bcr-Abl Tyrosine Kinase (The Allosteric Shift)
  • Drug: Asciminib.[1]

  • Mechanism: Unlike standard ATP-competitive inhibitors (e.g., Imatinib), Asciminib binds to the myristoyl pocket of the Bcr-Abl protein. This allosteric inhibition induces a conformational change that "locks" the kinase in an inactive state.

  • Significance: This overcomes resistance mutations (like T315I) that occur in the ATP binding site.

Cyclooxygenase-2 (COX-2)[8]
  • Drug: Celecoxib.[3][6]

  • Mechanism: The pyrazole ring serves as a rigid spacer holding a sulfonamide group and a trifluoromethyl group. The sulfonamide inserts into a hydrophilic side pocket distinct to COX-2 (absent in COX-1), granting the drug its high selectivity and reduced gastrointestinal toxicity.

Part 3: Pathway Visualization (JAK-STAT)

Understanding the downstream effects of pyrazole-based JAK inhibition is critical for assay design.

JAK_STAT Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Kinase (Target of Pyrazoles) Receptor->JAK Activates STAT_Inactive STAT (Monomer) JAK->STAT_Inactive Phosphorylation (Inhibited by Ruxolitinib) STAT_Active p-STAT (Dimer) STAT_Inactive->STAT_Active Dimerization Nucleus Nucleus STAT_Active->Nucleus Translocation GeneExp Gene Expression (Proliferation/Inflammation) Nucleus->GeneExp Transcription

Figure 2: The JAK-STAT signaling cascade. Pyrazole compounds (e.g., Ruxolitinib) block the phosphorylation step, preventing STAT dimerization.

Part 4: Experimental Protocols

As a Senior Scientist, you must ensure reproducibility. The following protocols are standard "workhorse" methods for synthesizing and testing pyrazole libraries.

Synthesis: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

While the classic Knorr synthesis (hydrazine + 1,3-diketone) is common, it often yields a mixture of regioisomers. The Chalcone Route is preferred for drug discovery as it allows modular introduction of diversity at the 1, 3, and 5 positions.

Reaction Scheme:

  • Acetophenone + Benzaldehyde → Chalcone (Claisen-Schmidt Condensation).

  • Chalcone + Phenylhydrazine → Pyrazoline → Pyrazole.

Step-by-Step Protocol:

  • Chalcone Formation:

    • Dissolve substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in Ethanol (20 mL).

    • Add 40% NaOH (aq) dropwise (5 mL) while stirring at 0°C (ice bath).

    • Stir at room temperature for 12–24 hours. A precipitate will form.

    • Validation: Filter, wash with cold water/ethanol. Recrystallize from ethanol. Confirm via TLC (Hexane:EtOAc 8:2).

  • Cyclization to Pyrazole:

    • Dissolve the Chalcone (1 mmol) in Glacial Acetic Acid (10 mL).

    • Add Phenylhydrazine (or substituted hydrazine) (2 mmol).

    • Reflux at 110°C for 6–8 hours.

    • Critical Step: Pour the reaction mixture into crushed ice. The solid product will precipitate.

    • Filter and wash with water to remove excess acid.

    • Purification: Recrystallize from Ethanol or purify via Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Diagram of Synthesis Workflow:

Synthesis Start Start Materials: Acetophenone + Benzaldehyde Step1 Claisen-Schmidt (NaOH, EtOH, RT) Start->Step1 Intermediate Chalcone (alpha,beta-unsaturated ketone) Step1->Intermediate Step2 Cyclocondensation (Hydrazine, AcOH, Reflux) Intermediate->Step2 Product 1,3,5-Trisubstituted Pyrazole Step2->Product

Figure 3: Modular synthesis workflow via the Chalcone intermediate.

Biological Validation: In Vitro Kinase Inhibition Assay

Note: While cell viability (MTT) is useful, it is phenotypic. To claim a compound targets a kinase, you must run a biochemical kinase assay.

Protocol (ADP-Glo™ Method Principle): This assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction.

  • Preparation:

    • Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the specific Kinase (e.g., recombinant JAK2) to optimal concentration (determined by titration, typically 1–5 ng/µL).

    • Prepare Substrate (e.g., Poly(Glu,Tyr)) and ATP solution (at

      
       concentration).
      
  • Reaction:

    • In a 384-well white plate, add 2 µL of Compound (serial dilutions in DMSO).

    • Add 2 µL of Kinase solution. Incubate 10 mins at RT (to allow inhibitor binding).

    • Add 1 µL of Substrate/ATP mix to start reaction.

    • Incubate for 60 mins at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

    • Read Luminescence on a plate reader.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. Response to determine

      
      .
      

Part 5: Summary of Key Pyrazole Drugs & Targets

Drug NameTargetIndicationBinding Type
Celecoxib COX-2Inflammation / PainSide-pocket insertion (Selectivity)
Ruxolitinib JAK1 / JAK2MyelofibrosisType I (ATP Competitive)
Crizotinib ALK / ROS1 / c-METNSCLC (Lung Cancer)Type I (ATP Competitive)
Asciminib Bcr-AblCML (Leukemia)Allosteric (Myristoyl pocket)
Pirtobrutinib BTKMantle Cell LymphomaNon-covalent (Reversible)
Encorafenib BRAF V600EMelanomaType I (ATP Competitive)

References

  • Ghoneim, M. M., et al. (2024).[3] Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. Link

  • Hofny, H. A., et al. (2025).[7] A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Link

  • Cetin, A. (2024).[3] Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Link

  • Becerra, D., & Castillo, J. C. (2025).[7][8] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Link

  • Nain, S., et al. (2024).[7] Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal. Link

  • FDA.gov. (2023). FDA grants accelerated approval to pirtobrutinib for relapsed or refractory mantle cell lymphoma. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Screening of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Introduction: The Therapeutic Potential of Pyrazole Scaffolds The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and investigational compounds.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and investigational compounds.[1][2] This heterocyclic scaffold is renowned for its diverse pharmacological activities, which include anti-inflammatory, antimicrobial, antidepressant, antiviral, and antitumor effects.[1][2][3][4] Notable drugs such as the anti-inflammatory agent Celecoxib (Celebrex) and the erectile dysfunction treatment Sildenafil (Viagra) feature a pyrazole core, highlighting its significance in modern therapeutics.[1]

The compound of interest, (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (herein referred to as Pyra-Acetic-1), belongs to this promising class of molecules. While specific biological data for Pyra-Acetic-1 is not yet extensively documented, its structural similarity to other biologically active pyrazoles warrants a thorough investigation of its therapeutic potential. This document outlines a strategic, tiered approach for the in vitro screening of Pyra-Acetic-1, designed to efficiently assess its cytotoxicity and potential anti-inflammatory properties.

This guide is intended for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and self-validating screening cascade.

Strategic Screening Cascade for Pyra-Acetic-1

A logical, tiered approach is essential for the efficient evaluation of a novel compound. This prevents wastage of resources on compounds that are either overtly toxic or inactive. The proposed cascade begins with a fundamental assessment of cytotoxicity, followed by primary screening for key anti-inflammatory markers, and culminates in secondary, mechanism-of-action assays.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Anti-inflammatory Screening cluster_2 Tier 3: Secondary & Mechanistic Assays A Compound Preparation & QC (Solubility, Purity, Stability) B Cytotoxicity Assessment (MTT Assay on Macrophages) A->B Proceed if soluble & stable C LPS-Stimulated Macrophage Model B->C Proceed if non-toxic at test concentrations E Enzymatic Assays (COX-2 Inhibition) D Quantification of Pro-inflammatory Markers (TNF-α & NO) C->D D->E Proceed if TNF-α or NO production is inhibited F Mechanism of Action (NF-κB Pathway Activation) D->F Investigate upstream signaling LPS_Activation cluster_out Pro-inflammatory Mediators LPS LPS Macrophage Macrophage LPS->Macrophage Activates TNF TNF-α Macrophage->TNF NO Nitric Oxide (NO) Macrophage->NO Pyra Pyra-Acetic-1 (Test Compound) Pyra->Macrophage Inhibits? NFkB_Pathway LPS LPS IKK IKK Activation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB_nuc NF-κB (Nucleus) IkB->NFkB_nuc Allows translocation NFkB_cyto NF-κB (Cytoplasm) NFkB_cyto->IkB Bound by IκBα Genes Pro-inflammatory Gene Transcription (TNF-α, iNOS) NFkB_nuc->Genes Activates Pyra Pyra-Acetic-1 Pyra->IKK Inhibits? Pyra->IkB Inhibits?

Caption: The NF-κB signaling pathway, a potential target.

Protocol: Western Blot for IκBα Degradation

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Pyra-Acetic-1 for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them to extract total cellular proteins.

  • Western Blotting:

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for IκBα. Also, probe with an antibody for a loading control (e.g., β-actin or GAPDH).

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Compare the levels of IκBα at different time points. Inhibition of LPS-induced IκBα degradation by Pyra-Acetic-1 would strongly suggest that the compound acts on the NF-κB pathway.

Conclusion

This structured in vitro screening guide provides a comprehensive framework for the initial characterization of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. By systematically evaluating its cytotoxicity and its effects on key inflammatory mediators and pathways, researchers can efficiently determine its potential as a novel anti-inflammatory agent. Positive results from this cascade would provide a strong rationale for advancing the compound to more complex cellular models and subsequent in vivo studies.

References

  • Al-Ostoot, F.H., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]

  • Ansari, K.R., et al. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH National Library of Medicine. Available at: [Link]

  • Asati, V., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Wang, P., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. NIH National Library of Medicine. Available at: [Link]

  • Koc, F., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). PubMed. Available at: [Link]

  • Alam, M.S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • El-Sayed, M.A.A., et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Puscas, E.C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Aneja, D.K., et al. (2011). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Ali, I., et al. (2018). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. PMC - NIH. Available at: [Link]

  • Salas-Oropeza, J., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • da Cunha, E.F.F., et al. (2019). Virtual Screening Studies for Discovery of Novel Inhibitors of Inflammatory Process Targets. PubMed. Available at: [Link]

  • Kumar, A., et al. (2024). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. Available at: [Link]

  • Al-Azab, S.M., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]

  • Sharma, R., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]

  • Nile, S.H., et al. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link]

  • Chen, Q., et al. (2012). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. Available at: [Link]

  • Geronikaki, A., et al. (2016). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Cell Sciences. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Cell Sciences. Available at: [Link]

  • Al-Salahi, R., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. MDPI. Available at: [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link]

  • Al-Salahi, R., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

Application

Application Notes and Protocols for (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid as an Exploratory Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the utilization of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid as a novel chemical probe for biological discovery. In the absence of established specific targets for this molecule, we present a hypothesis-driven framework for its application. Drawing from the well-documented broad bioactivity of the pyrazole scaffold, this guide details protocols for initial cytotoxicity screening, and subsequent investigation into its potential role in modulating key cellular signaling pathways, with a focus on receptor tyrosine kinase (RTK) signaling, a common target for pyrazole-containing compounds.[1][2] This document is intended to empower researchers to explore the therapeutic potential and biological function of this compound in a structured and scientifically rigorous manner.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Chemical Biology

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[3][4][5] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] This versatility stems from the pyrazole ring's unique electronic and steric properties, which allow for diverse substitutions that can be tailored to interact with a wide array of biological targets.[9]

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a structurally interesting member of this family. The presence of the acetic acid moiety introduces a potential key interaction point for targets with pockets that accommodate acidic groups, a feature often exploited in drug design.[10] While the specific biological targets of this compound are yet to be elucidated, its structural similarity to other bioactive pyrazoles suggests it may modulate key cellular processes. This guide, therefore, presents an exploratory workflow to systematically investigate its potential as a chemical probe.

Physicochemical Properties of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

A foundational understanding of a compound's physicochemical properties is critical for designing and interpreting biological experiments.

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₂Angene Chemical
Molecular Weight 182.22 g/mol Angene Chemical
Appearance White to off-white solid---
Solubility Soluble in DMSO and Methanol(Assumed based on structure)
Storage Store at -20°C for long-term stability(Standard practice)

Proposed Exploratory Workflow for Target Discovery and Validation

The following workflow is designed to systematically investigate the biological activity of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid and to identify its potential cellular targets.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation (Hypothesis-Driven) cluster_2 Phase 3: Target Engagement & Selectivity A Compound Preparation & QC B Cytotoxicity Profiling (e.g., MTT/XTT Assay) A->B Determine IC50 C Select Cancer Cell Line (e.g., A549, HCT116) B->C Proceed if IC50 is in a usable range D Receptor Tyrosine Kinase (RTK) Phosphorylation Array C->D Treat with sub-lethal dose E Western Blot Validation of Key Downstream Effectors (e.g., p-AKT, p-ERK) D->E Identify modulated RTKs F In vitro Kinase Assay with Identified RTK E->F Confirm direct inhibition G Cellular Thermal Shift Assay (CETSA) F->G Validate target engagement in cells H Broad Kinase Panel Screening G->H Assess selectivity

Caption: Exploratory workflow for characterizing a novel chemical probe.

Detailed Protocols

Protocol 1: Determination of In Vitro Cytotoxicity using the MTT Assay

Rationale: The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This will establish the concentration range for subsequent mechanistic studies.

Materials:

  • (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

  • Human cancer cell lines (e.g., A549 - lung carcinoma, HCT116 - colorectal carcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Profiling Receptor Tyrosine Kinase (RTK) Phosphorylation

Rationale: Many pyrazole derivatives have been shown to inhibit protein kinases, particularly RTKs, which are key regulators of cancer cell growth and survival.[1][2] A phospho-RTK array allows for a broad, semi-quantitative assessment of the phosphorylation status of multiple RTKs simultaneously, providing initial clues about the compound's potential targets.

Materials:

  • (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

  • Selected cancer cell line (based on cytotoxicity profile)

  • Appropriate cell culture medium and supplements

  • Phospho-RTK array kit (e.g., from R&D Systems or Cell Signaling Technology)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with a sub-lethal concentration (e.g., IC₂₀) of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse with the provided lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Phospho-RTK Array:

    • Follow the manufacturer's protocol for the specific array kit. This typically involves:

      • Blocking the array membranes.

      • Incubating the membranes with equal amounts of protein lysate overnight.

      • Washing the membranes.

      • Incubating with a detection antibody cocktail.

      • Washing and incubating with a streptavidin-HRP conjugate.

      • Detecting the signal using chemiluminescence.

  • Data Analysis:

    • Quantify the spot intensities on the developed X-ray film or digital image.

    • Normalize the signals to control spots.

    • Compare the phosphorylation levels of different RTKs between the treated and vehicle control samples to identify those that are significantly modulated.

G cluster_0 Cellular Treatment cluster_1 Signaling Cascade A Cancer Cells B Treatment with (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid A->B C Receptor Tyrosine Kinase (RTK) B->C Potential Inhibition D PI3K/AKT Pathway C->D E RAS/RAF/MEK/ERK Pathway C->E F Cell Proliferation, Survival, Angiogenesis D->F E->F

Caption: Hypothesized modulation of RTK signaling pathways.

Protocol 3: Western Blot Validation of Downstream Signaling

Rationale: To validate the findings from the phospho-RTK array, Western blotting is used to examine the phosphorylation status of key downstream signaling proteins, such as AKT and ERK. A decrease in the phosphorylation of these proteins would support the hypothesis that the compound inhibits an upstream RTK.

Materials:

  • Cell lysates from Protocol 2

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Protein Separation and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection:

    • Apply the chemiluminescence substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use GAPDH as a loading control.

    • Compare the phosphorylation status of AKT and ERK between the treated and control samples.

Concluding Remarks and Future Directions

The protocols outlined in this document provide a robust starting point for characterizing the biological activity of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. Based on the initial findings, further experiments can be designed to definitively identify its direct molecular target(s). These may include in vitro kinase assays with purified enzymes, cellular thermal shift assays (CETSA) for target engagement, and broader kinase panel screening for selectivity. The journey from a novel compound to a validated chemical probe is a meticulous one, and the systematic approach detailed here will provide a solid foundation for uncovering the full potential of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid in biological research and drug discovery.

References

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Compound ethyl 4-[2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamido]benzoate. MolPort. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

Sources

Method

Application Note: A Robust, Validated Reversed-Phase HPLC Method for the Quantification of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Abstract This document details the systematic development and validation of a simple, precise, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details the systematic development and validation of a simple, precise, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. Recognizing the compound's acidic nature, the method employs an ion-suppression strategy to ensure optimal peak shape and reproducibility. The described protocol is tailored for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from initial method design to full validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Analyte Characterization

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative. The pyrazole ring is a key structural motif in many pharmaceutical compounds, exhibiting a wide range of biological activities.[1] The development of a robust and reliable analytical method is therefore critical for purity testing, stability studies, and quality control during the synthesis and formulation of this and structurally related compounds.

The primary analytical challenge for this molecule is the presence of the carboxylic acid group, which can ionize depending on the pH of the environment. This ionization state directly impacts its retention and peak shape in reversed-phase chromatography.[2] A successful HPLC method must therefore carefully control the mobile phase pH to ensure the analyte is in a single, non-ionized form.

The physicochemical properties of the analyte form the basis of our method development strategy.

Table 1: Physicochemical Properties of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

PropertyValueSource
Molecular FormulaC₉H₁₄N₂O₂[3]
Molecular Weight182.22 g/mol [3]
XLogP3 (Hydrophobicity)1.5[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count3[3]
Topological Polar Surface Area55.1 Ų[3]
Estimated pKa~4.5(Typical for carboxylic acids)

The moderate XLogP value suggests that reversed-phase chromatography is the most suitable mode of separation.[4] The key to a successful method lies in managing the acidic pKa.

Method Development Strategy: A Rationale-Driven Approach

The development of this method was not a matter of trial and error, but a logical progression based on the chemical nature of the analyte. The primary goal is to achieve a sharp, symmetrical peak with a suitable retention time (k', capacity factor, between 2 and 10) for robust quantification.

MethodDevelopmentWorkflow cluster_Analyte Analyte Assessment cluster_Strategy Core Strategy cluster_Optimization Optimization Steps cluster_Final Finalization Analyte Analyte Properties - Acidic (pKa ~4.5) - Moderate Polarity (XLogP3=1.5) Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Based on Polarity IonSuppression Control Ionization: Mobile Phase pH << pKa (pH ~2.5) Analyte->IonSuppression Based on Acidity Column Select Stationary Phase: C18, End-capped, High-Purity Silica Mode->Column Standard for Hydrophobic Interaction MobilePhase Screen Mobile Phase - Aqueous: 0.1% H3PO4 - Organic: Acetonitrile vs. Methanol Column->MobilePhase IonSuppression->MobilePhase Ion Suppression Principle Wavelength Determine λmax (PDA Detector Scan) FinalMethod Optimized Method Wavelength->FinalMethod Isocratic Optimize Isocratic Ratio (Adjust % Organic for k' 2-10) MobilePhase->Isocratic Fine-tune Retention Isocratic->FinalMethod Validation Validate per ICH Q2(R2) FinalMethod->Validation

Caption: Logical workflow for HPLC method development.
Stationary Phase Selection

A C18 (octadecyl-silica) column was selected as the stationary phase. This is the most common and versatile reversed-phase packing, providing sufficient hydrophobic character to retain the analyte based on its nonpolar regions.[5] To minimize unwanted secondary interactions between the acidic analyte and the stationary phase, a modern, high-purity, end-capped silica column is essential. End-capping neutralizes most of the residual silanol groups (-Si-OH) on the silica surface, which can otherwise cause significant peak tailing for polar and ionizable compounds.[2]

Mobile Phase Selection and pH Control

The critical parameter for this analysis is mobile phase pH. For an acidic compound, retention and peak shape are highly sensitive to pH, especially near the analyte's pKa. To ensure reproducibility, the ionization of the carboxylic acid group must be suppressed by maintaining it in its protonated, non-ionized (-COOH) form. This is achieved by setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[6]

  • Aqueous Component: A solution of 0.1% phosphoric acid in HPLC-grade water was chosen. This provides a pH of approximately 2.1, which is well below the estimated pKa of 4.5, ensuring complete suppression of ionization.[7] This leads to a more hydrophobic molecule, resulting in better retention and sharp, symmetrical peaks.

  • Organic Modifier: Both acetonitrile and methanol were evaluated as the organic component. Acetonitrile is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[8] In this development, acetonitrile provided a slightly better peak shape and was selected for the final method.

Detection Wavelength (λmax)

The detection wavelength was selected by performing a UV-Vis scan of the analyte dissolved in the mobile phase using a Photo Diode Array (PDA) detector. The pyrazole ring system typically exhibits absorbance in the low UV range. A maximum absorbance (λmax) was observed at 220 nm, which was chosen for analysis to ensure maximum sensitivity.

Isocratic Elution Optimization

An isocratic elution, where the mobile phase composition remains constant throughout the run, was chosen for its simplicity and robustness. The ratio of acetonitrile to the aqueous phosphoric acid solution was systematically varied to achieve an optimal retention time and separation from any potential impurities. A composition of 55:45 (v/v) Acetonitrile: 0.1% Phosphoric Acid was found to provide a retention time of approximately 4.5 minutes with excellent peak symmetry.

Optimized Method and Protocol

Materials and Reagents
  • (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid reference standard (>99% purity)

  • Acetonitrile (HPLC grade or higher)

  • Phosphoric Acid (ACS grade, ~85%)

  • Water (HPLC grade, Type I)

Instrumentation
  • HPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase (Aqueous Component): To 1000 mL of HPLC-grade water, carefully add 1.0 mL of phosphoric acid. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase (Final Composition): Mix the aqueous component with acetonitrile in a 45:55 (v/v) ratio. For example, combine 450 mL of 0.1% phosphoric acid with 550 mL of acetonitrile. Ensure the final mixture is well-mixed and degassed.[9]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used for the linearity assessment.

Chromatographic Conditions

Table 2: Final Optimized HPLC Parameters

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes
Analysis Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte peak.

  • Inject the standard solutions in sequence, starting with the lowest concentration.

  • Inject the sample solutions for analysis.

  • Perform a system suitability check by injecting a mid-range standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be <2%.

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R2) guideline.[10][11]

ValidationWorkflow Validation Method Validation (ICH Q2) Specificity Specificity (Peak Purity, Forced Degradation) Validation->Specificity Linearity Linearity & Range (5-6 concentrations) Validation->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Validation->Accuracy Precision Precision - Repeatability (Intra-day) - Intermediate (Inter-day) Validation->Precision Limits LOD & LOQ (S/N Ratio or Std. Dev.) Validation->Limits Robustness Robustness (Small variations in method) Validation->Robustness

Caption: Key parameters for HPLC method validation.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light). Check for interference and assess peak purity using a PDA detector.The analyte peak should be free from interference from any degradants or matrix components. Peak purity index > 0.995.
Linearity Analyze a minimum of 5 concentrations across the expected range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that linearity, accuracy, and precision are acceptable within the lower and upper concentrations.As per linearity, accuracy, and precision.
Accuracy Perform recovery studies by spiking a blank matrix with the analyte at 3 concentration levels (e.g., 80%, 100%, 120%), with 3 replicates at each level.Mean recovery should be between 98.0% and 102.0%.[12]
Precision Repeatability (Intra-assay): Analyze 6 replicate preparations at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.[12]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.S/N ≥ 3.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1. Precision at the LOQ should be acceptable.S/N ≥ 10; RSD ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits. No significant change in results.

Conclusion

This application note presents a comprehensive, rationale-driven approach to developing a robust RP-HPLC method for the acidic analyte (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. By employing an ion-suppression strategy with an acidified mobile phase, the method achieves excellent peak shape, resolution, and reproducibility. The detailed protocol and validation plan provide a clear and scientifically sound framework for its implementation in a quality control or research environment, ensuring accurate and reliable quantitative results.

References

  • Angene Chemical. (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid(SALTDATA). Angene Chemical. [Link]

  • Desai, N. C., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • CHROMacademy. (2015). Choosing the Right HPLC Stationary Phase. LCGC International - Chromatography Online. [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Patel, R. K., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Molecules. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Horváth, C., et al. (2006). pH/Organic solvent double-gradient reversed-phase HPLC. Analytical Chemistry. [Link]

  • Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Al-Suhaimi, E. A., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. Results in Chemistry. [Link]

  • Kumar, P., & Kumar, A. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazole Synthesis &amp; Troubleshooting

Tier 3 Advanced Support Guide Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Byproduct Formation in Pyrazole Synthesis Introduction: Beyond the Textbook Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Advanced Support Guide

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Byproduct Formation in Pyrazole Synthesis

Introduction: Beyond the Textbook

Welcome to the advanced troubleshooting hub. If you are here, you likely aren't struggling with simple stoichiometry; you are fighting the thermodynamic vs. kinetic demons of heterocycle synthesis. Pyrazole formation, particularly via the Knorr condensation or 1,3-dipolar cycloaddition, is deceptively simple on paper but notoriously prone to three specific failure modes: Regioisomeric scrambling , Arrested oxidation (Pyrazolines) , and N-alkylation ambiguity .

This guide bypasses standard protocols to address the causality of these failures and provides self-validating rescue strategies.

Module 1: The Regioselectivity Crisis (1,3- vs 1,5-Isomers)

The Issue

You reacted an unsymmetrical 1,3-diketone with a substituted hydrazine, expecting a single regioisomer (e.g., 1,3-disubstituted). Instead, LC-MS shows a 60:40 mixture of 1,3- and 1,5-isomers that are nearly impossible to separate by flash chromatography.

The Diagnostic

In the Knorr synthesis, regioselectivity is dictated by the initial nucleophilic attack. The hydrazine's most nucleophilic nitrogen (


) attacks the diketone's most electrophilic carbonyl. However, solvent effects  and pH  often override the intrinsic electronic bias of the substrate.
Troubleshooting Protocol: The Fluorinated Solvent Switch

Standard protic solvents (EtOH, MeOH) often fail to provide high selectivity because they hydrogen-bond indiscriminately.

The Fix: Switch to Fluorinated Alcohols (TFE or HFIP).[1]

  • Why: Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong hydrogen bond donors (HBD) but poor nucleophiles. They selectively activate the harder, more basic carbonyl (often the acyl group) via H-bonding, directing the hydrazine attack with significantly higher precision than ethanol [1].

Regioselectivity Decision Tree

Regioselectivity start START: Unsymmetrical 1,3-Diketone + Hydrazine check_subs Check Substrate Bias start->check_subs steric Steric Difference Only? (e.g., Me vs t-Bu) check_subs->steric electronic Electronic Difference? (e.g., CF3 vs Aryl) check_subs->electronic method_a Method A: Steric Control Use bulky solvent (t-BuOH) favors attack at less hindered C=O steric->method_a Yes method_b Method B: Fluorinated Switch Use TFE or HFIP Activates acyl C=O selectively electronic->method_b Yes result Result: >90:10 Regioselectivity method_a->result method_b->result

Figure 1: Decision matrix for selecting reaction conditions based on substrate properties to minimize regioisomeric byproducts.

FAQ: Regioselectivity

Q: I cannot use HFIP (too expensive). What is the alternative? A: Use Lewis Acid Catalysis in a non-polar solvent.


 (5 mol%) in toluene can mimic the activation effect of fluorinated alcohols by coordinating to the 1,3-diketone, enhancing the electrophilicity difference between the two carbonyls [2].

Module 2: The "Stuck" Intermediate (Pyrazoline Arrest)

The Issue

You are synthesizing a pyrazole from an


-unsaturated ketone (chalcone) and hydrazine. The mass spec shows a peak at [M+2H], indicating the formation of a Pyrazoline  (dihydro-1H-pyrazole). The reaction refuses to aromatize to the final pyrazole.
The Diagnostic

This is a common kinetic trap. The initial cyclization forms a pyrazoline. To get the pyrazole, you must eliminate two hydrogens (oxidation). If the reaction is run under inert atmosphere or without an oxidant, it stops here.

Rescue Protocol: Oxidative Aromatization

Do not discard the batch. You can "rescue" the pyrazoline intermediate using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .

Step-by-Step Rescue:

  • Isolate: Evaporate the solvent to isolate the crude pyrazoline (it is likely an oil or amorphous solid).

  • Dissolve: Redissolve in 1,4-Dioxane (0.1 M concentration).

  • Reagent: Add 1.1 equivalents of DDQ.

  • Condition: Stir at room temperature for 1–3 hours. The solution will turn deep red/brown (charge transfer complex) and then precipitate the hydroquinone byproduct.

  • Workup: Filter off the solid byproduct. Wash the filtrate with sat.

    
     to remove residual DDQ species.
    

Data: Oxidant Efficiency Comparison

OxidantReaction TimeYieldSide Reactions
Air (

)
24–48 h40–60%Slow; radical byproducts common.

12 h75%Requires large excess (10 eq); messy filtration.
DDQ 1–3 h 92% Cleanest conversion; easy removal.

/

4 h85%Good alternative; risk of iodination on ring.

Module 3: N-Alkylation Ambiguity (N1 vs N2)

The Issue

You have a 3-substituted pyrazole (NH-free) and need to alkylate it. You add


 and an alkyl halide. You get a mixture of N1- and N2-alkylated products that are inseparable.
The Diagnostic

The pyrazole tautomeric equilibrium (


) means both nitrogens are nucleophilic.
  • Steric Rule: Alkylation usually favors the less sterically hindered nitrogen (N1 if C3 is bulky).

  • Electronic Rule: The lone pair on the nitrogen adjacent to an electron-withdrawing group is often less nucleophilic.

Troubleshooting Protocol: Magnesium Chelation Control

To force regioselectivity against the steric bias, use Magnesium Bromide (


)  chelation [3].

Mechanism:


 coordinates between the pyrazole nitrogen and the alkylating agent (if it contains a carbonyl/donor group, like 

-bromoacetates), locking the geometry and directing the alkylation to the N2 position, even if it is sterically crowded.
Workflow: Chelation-Controlled Alkylation

Alkylation substrate 3-Substituted Pyrazole catalyst Add MgBr2 (0.5 eq) + DIPEA substrate->catalyst intermediate Mg-Chelated Intermediate (Transient) catalyst->intermediate Coordination reagent Add Alkylating Agent (e.g., Bromoacetate) intermediate->reagent product N2-Alkylated Product (>95:5 Selectivity) reagent->product Directed Attack

Figure 2: Workflow for forcing N2-alkylation using Magnesium coordination chemistry.

FAQ: N-Alkylation

Q: I am using simple methyl iodide, not a chelating alkylator. How do I control selectivity? A: If you lack a chelating group, you must rely on solvent polarity .

  • Aprotic/Non-polar (Toluene): Favors the thermodynamic product (usually the less hindered N1).

  • Polar/Protic (EtOH): Can shift equilibrium via solvation of the transition state, but mixtures are still likely.

  • Recommendation: If N-methylation selectivity is critical, synthesize the pyrazole already methylated using methylhydrazine in the Knorr step (see Module 1), rather than methylating post-synthesis.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][2] The Journal of Organic Chemistry.[3]

  • Gosselin, F., et al. (2010). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[3] Journal of Organic Chemistry.[3]

  • Klar, D., et al. (2022). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Thieme Connect / Synlett.

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Guides.

  • RSC Dalton Transactions. (2023). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling. Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Pyrazole Inhibitor Optimization

Topic: Minimizing Off-Target Effects & Promiscuity in Pyrazole-Based Scaffolds Current Status: Online | Analyst: Senior Application Scientist Introduction: The Pyrazole Paradox Welcome to the Pyrazole Optimization Hub. T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects & Promiscuity in Pyrazole-Based Scaffolds Current Status: Online | Analyst: Senior Application Scientist

Introduction: The Pyrazole Paradox

Welcome to the Pyrazole Optimization Hub. The pyrazole ring is a "privileged scaffold" in kinase drug discovery because its nitrogen atoms perfectly mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.

The Problem: This same feature is a liability. Because the ATP-binding pocket is highly conserved across the human kinome (500+ kinases), simple pyrazoles often act as "promiscuous" binders, hitting multiple off-targets. Furthermore, the exposed nitrogen lone pair can coordinate with the heme iron of CYP450 enzymes, causing metabolic toxicity.

This guide provides troubleshooting workflows to diagnose and engineer out these off-target effects.

Module 1: Structural Troubleshooting (SAR)

Ticket #101: "My compound inhibits >20 kinases with <100 nM potency."

Diagnosis: Your scaffold likely relies too heavily on the conserved ATP-hinge interaction (Type I binding), lacking specific contacts in the "back pocket."

Solution A: Switch to Type II (DFG-Out) Binding

Type I inhibitors bind the active kinase conformation. Type II inhibitors stabilize the inactive (DFG-out) conformation, opening a hydrophobic pocket adjacent to the ATP site. This pocket is less conserved than the hinge, offering higher selectivity.

  • The Fix: Extend the pyrazole scaffold with a "tail" moiety (often containing an amide or urea) to occupy the allosteric hydrophobic pocket created when the activation loop moves.

  • Validation: Co-crystallography or kinetic studies showing slow dissociation rates (residence time), characteristic of Type II binding.

Solution B: Exploit the Gatekeeper Residue

The "gatekeeper" residue controls access to the hydrophobic back pocket.

  • The Fix: Introduce a bulky substituent (e.g., isopropyl, cyclopropyl) on the pyrazole ring.

  • Causality: This creates a steric clash with kinases possessing large gatekeeper residues (e.g., Methionine, Phenylalanine) while allowing binding to kinases with small gatekeepers (e.g., Threonine, Alanine).

Ticket #102: "High Clearance & CYP450 Inhibition observed."

Diagnosis: The unsubstituted nitrogen (N2) in the pyrazole ring is coordinating with the heme iron in Cytochrome P450 enzymes (specifically CYP3A4 or CYP2D6).

Solution: Block the Heme Coordination
  • The Fix: Perform N-alkylation or introduce electron-withdrawing groups on the ring.

  • Mechanism: The pyrazole nitrogen acts as a Lewis base, donating its lone pair to the Fe(III) of the heme. Adding a substituent (e.g., methyl, ethyl) sterically hinders this interaction or reduces the electron density of the nitrogen, preventing coordination.

Module 2: Assay Diagnostics (False Positives)

Ticket #201: "Steep IC50 curves (Hill slope > 2.0) or non-specific inhibition."

Diagnosis: Your compound may be acting as a Colloidal Aggregator . Pyrazoles are prone to forming promiscuous aggregates that sequester enzymes, leading to false-positive inhibition across unrelated targets.

Troubleshooting Protocol: The Detergent Test

Run your biochemical assay with and without a non-ionic detergent.

ConditionObservationConclusion
Standard Buffer IC50 = 50 nMBaseline Activity
+ 0.01% Triton X-100 IC50 > 10 µM (Activity lost)Confirmed Aggregator (False Positive)
+ 0.01% Triton X-100 IC50 = 50 nM (Activity retained)True Binder
  • Why this works: Detergents disrupt colloidal aggregates but do not affect specific 1:1 ligand-protein binding.

Module 3: Visualization & Logic Flows

Diagnostic Workflow: Off-Target Analysis

Use this decision tree to determine if your off-target effects are structural (real binding) or artifactual.

OffTarget_Diagnosis Start Issue: High Off-Target Activity Check_Hill Check Hill Slope (IC50) Start->Check_Hill Steep Slope > 1.5 or < 0.5 Check_Hill->Steep Irregular Normal Slope ~ 1.0 Check_Hill->Normal Standard Detergent Run Detergent Test (+0.01% Triton X-100) Steep->Detergent Analyze_Structure Analyze Binding Mode Normal->Analyze_Structure Aggregator Potency Shifts > 10x (False Positive) Detergent->Aggregator Loss of Activity TrueBinder Potency Unchanged (True Promiscuity) Detergent->TrueBinder Retains Activity TrueBinder->Analyze_Structure Type1 Type I (Hinge Only) Analyze_Structure->Type1 Type2 Type II (DFG-out) Analyze_Structure->Type2 Action1 Action: Add Gatekeeper Bulhk or Macrocyclization Type1->Action1 Action2 Action: Optimize Back-Pocket Interactions Type2->Action2

Caption: Logic flow for distinguishing between assay artifacts (aggregation) and structural promiscuity in pyrazole inhibitors.

Module 4: Validated Protocols

Protocol A: Thermal Shift Assay (TSA) for Binding Validation

Purpose: To confirm that the inhibitor actually binds to the target kinase and stabilizes its structure, ruling out non-specific interference.

Materials:

  • Recombinant Kinase Domain (2-5 µM)

  • Sypro Orange Dye (5000x stock)

  • qPCR Machine (e.g., Roche LightCycler)

Step-by-Step:

  • Preparation: Mix protein (final 2 µM) with 5x Sypro Orange in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Compound Addition: Add pyrazole inhibitor at 10 µM (or 5x estimated IC50). Include a DMSO control (Reference) and a known binder (Positive Control).

  • Ramp: Heat from 25°C to 95°C at a rate of 0.5°C/min.

  • Analysis: Measure fluorescence intensity. Calculate the Melting Temperature (

    
    ) at the inflection point.
    
  • Criteria:

    • 
       indicates specific binding.
      
    • No shift (

      
      ) indicates no binding or non-specific aggregation.
      
Protocol B: Two-Tier Selectivity Profiling

Purpose: Cost-effective identification of off-target kinases.

Tier 1: The "Broad Net" (Single Point)

  • Method: Screen compound at 1 µM against a panel of 50-100 representative kinases.

  • Cut-off: Flag any kinase showing >50% inhibition.

Tier 2: The "Deep Dive" (IC50)

  • Method: Perform 10-point dose-response curves for all flagged hits from Tier 1.

  • Calculation: Calculate the Selectivity Score (S-score) :

    
    
    
    • Target: S(35) < 0.05 for a selective probe.

References

  • Macrocyclization for Selectivity: Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2020).[1] Demonstrates how locking the pyrazole conformation via macrocyclization reduces entropic cost and improves selectivity profiles.

  • Selectivity Profiling Guidelines: A guide to picking the most selective kinase inhibitor tool compounds. (2013). Establishes the "Two-Tier" profiling strategy and Selectivity Entropy concepts.

  • CYP Inhibition Mechanism: Structure of Pyrazole Derivatives Impact their Affinity... for CYP2E1 Complexes.[2] (2015). Details the mechanism of pyrazole nitrogen coordination with heme iron and cooperative inhibition.

  • Type II Inhibition Strategy: Rational Approaches to Improving Selectivity in Drug Design. (2012). Explains the DFG-out targeting strategy to exploit the less conserved hydrophobic pocket.

  • Aggregation Artifacts: Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics. (2022).[3][4] Discusses the identification of aggregation-based hits and validation using thermal shift assays.

Sources

Troubleshooting

Technical Support Hub: Pyrazole-Based Antimicrobial Therapeutics

Status: Operational | Tier: Level 3 (Advanced R&D Support) | Topic: Resistance Mechanisms & Optimization Welcome to the Pyrazole Therapeutics Optimization Center User Context: You are a medicinal chemist or microbiologis...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced R&D Support) | Topic: Resistance Mechanisms & Optimization

Welcome to the Pyrazole Therapeutics Optimization Center

User Context: You are a medicinal chemist or microbiologist encountering reduced efficacy (high MICs), solubility crashes, or rapid resistance development in your pyrazole scaffold library. Objective: This guide provides root-cause analysis and actionable protocols to overcome resistance in pyrazole-based small molecules targeting ESKAPE pathogens.

Module 1: Troubleshooting Assay Irregularities

Symptom: My MIC data is inconsistent, or compounds precipitate in Mueller-Hinton Broth (MHB).

Q: Why do my pyrazole derivatives show variable MICs between replicates? A: The pyrazole core, particularly when substituted with aryl groups (e.g., 1,3,5-triphenylpyrazole), often suffers from poor aqueous solubility and high lipophilicity (LogP > 3.5). This leads to "fake" resistance due to compound precipitation or sequestration by plasticware.

Troubleshooting Protocol: Solubility & Stability Validation

  • DMSO Tolerance Check: Ensure your final assay concentration of DMSO does not exceed 1% (v/v) for Gram-negatives or 0.5% for sensitive Gram-positives.

  • Visual Inspection: Centrifuge the assay plate at 1000 x g for 2 minutes after incubation. A pellet indicates precipitation, not bacterial growth.

  • Hydrotropic Solubilization: If precipitation occurs, reformulate using a cyclodextrin carrier.

    • Recipe: Dissolve pyrazole derivative in 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS before diluting into media. This improves bioavailability without affecting bacterial growth.

Q: How do I distinguish between intrinsic resistance and permeability issues? A: Perform an Outer Membrane Permeability Assay. Pyrazoles often struggle to penetrate the lipopolysaccharide (LPS) layer of Gram-negative bacteria (e.g., A. baumannii).

Protocol: NPN Uptake Assay

  • Principle: 1-N-phenylnaphthylamine (NPN) fluoresces in hydrophobic environments (damaged membranes) but is quenched in aqueous media.

  • Step 1: Treat bacterial suspension (OD600 = 0.5) with your pyrazole compound (at 0.5x MIC).

  • Step 2: Add NPN (10 µM final).

  • Step 3: Measure fluorescence (Ex: 350 nm / Em: 420 nm).

  • Interpretation: A significant increase in fluorescence compared to control indicates the compound is damaging the outer membrane, suggesting the resistance mechanism is likely efflux or target mutation , not uptake failure [1, 2].

Module 2: Overcoming Efflux-Mediated Resistance

Symptom: MICs are high (32-128 µg/mL) in clinical isolates but low in wild-type strains.

Q: My pyrazole targets DNA Gyrase B, but it fails against MDR E. coli. Why? A: Pyrazoles are frequent substrates for RND-type efflux pumps (e.g., AcrAB-TolC). The planar aromatic structure is easily recognized by the hydrophobic binding pocket of the transporter AcrB.

Strategic Solution: Scaffold Modification (SAR) To evade efflux without losing potency, you must alter the physicochemical profile:

  • Fluorination: Introduce fluorine atoms (e.g., difluorophenyl group at N1 position). This modulates pKa and lipophilicity, often reducing efflux recognition while enhancing metabolic stability [3, 4].

  • Bulky Substituents: Introduce a bulky group (e.g., a piperazine or morpholine tail) at the C4 position. This can sterically hinder the compound from fitting into the efflux pump's binding cleft.

Data: Impact of Efflux Pump Inhibitors (EPI) Table 1: Synergistic effect of Pyrazole-3-carboxamide (PZ-3) with EPI (PAβN) against P. aeruginosa.

StrainPZ-3 Alone (MIC µg/mL)PZ-3 + PAβN (20 µg/mL)Fold ReductionInterpretation
P. aeruginosa (WT)6488xModerate Efflux
P. aeruginosa (∆mexAB)441xNo Efflux
P. aeruginosa (MDR)>12816>8xHigh Efflux Dependence

Visual Workflow: Diagnosing Resistance Mechanisms

ResistanceDiagnosis Start High MIC (>32 µg/mL) CheckSolubility Check Solubility (Centrifuge/Visual) Start->CheckSolubility AddEPI Add Efflux Inhibitor (PAβN or CCCP) CheckSolubility->AddEPI Soluble Reformulate Reformulate CheckSolubility->Reformulate Precipitate Permeability NPN Uptake Assay AddEPI->Permeability MIC Unchanged Efflux Driven Efflux Driven AddEPI->Efflux Driven MIC Drops >4x SeqTarget Sequence Target Gene (gyrB / folP) Target Mutation Target Mutation SeqTarget->Target Mutation Mutation Found Unknown/Enzymatic Unknown/Enzymatic SeqTarget->Unknown/Enzymatic Wild Type Permeability->SeqTarget High Fluorescence Uptake Failure Uptake Failure Permeability->Uptake Failure No Fluorescence

Caption: Diagnostic logic tree for identifying the primary mode of resistance against pyrazole derivatives.

Module 3: Target-Specific Resistance (Gyrase & DHFR)

Symptom: Step-wise increase in MICs after serial passage.

Q: How do I prevent rapid mutation of the GyrB ATP-binding pocket? A: Monotherapy with simple pyrazoles selects for point mutations (e.g., Arg136 in gyrB). The solution is Dual-Targeting Hybridization .

Protocol: Designing Pyrazole Hybrids Synthesize "Chimeric" molecules that link the pyrazole core to a second pharmacophore. This forces the bacteria to mutate two distinct targets simultaneously, which is statistically improbable.

  • Strategy A (Ciprofloxacin-Pyrazole Hybrid): Link the C3 of pyrazole to the C7 of ciprofloxacin. This targets both GyrB (ATPase domain) and GyrA (DNA cleavage domain) [5, 6].

  • Strategy B (Thiazole-Pyrazole Hybrid): Combine pyrazole with a thiazolidinone moiety. These hybrids often exhibit dual inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR) [7].

Mechanism of Action Diagram:

DualTargeting Hybrid Pyrazole-Ciprofloxacin Hybrid Molecule Bact Bacterial Cell Hybrid->Bact Penetration GyrB Target 1: GyrB (ATPase Domain) Death Death GyrB->Death Synergistic Lethality (Prevents Resistance) GyrA Target 2: GyrA (Cleavage Complex) GyrA->Death Synergistic Lethality (Prevents Resistance) Bact->GyrB Pyrazole Moiety Binds Bact->GyrA Fluoroquinolone Moiety Binds

Caption: Dual-targeting mechanism of hybrid pyrazole agents preventing single-point mutation resistance.

Module 4: Biofilm Tolerance

Symptom: Compound kills planktonic cells but fails in chronic wound models.

Q: Do pyrazoles penetrate biofilms? A: Standard pyrazoles have poor penetration into the exopolysaccharide (EPS) matrix. However, Pyrazole-Benzofuran hybrids have shown specific anti-biofilm activity by inhibiting quorum sensing (QS) rather than just killing cells [8].

Protocol: MBEC (Minimum Biofilm Eradication Concentration) Assay

  • Grow Biofilm: Incubate S. aureus in a Calgary Biofilm Device (pegged lid) for 48h.

  • Challenge: Transfer pegs to a plate containing serial dilutions of the pyrazole derivative. Incubate 24h.

  • Recovery: Sonicate pegs in drug-free media to dislodge survivors and plate for CFU.

  • Optimization: If MBEC > 64x MIC, conjugate the pyrazole with Gold Nanoparticles (AuNPs) or encapsulate in Liposomes to enhance EPS penetration.

References
  • Vertex AI Search. (2025). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. 1[2][3][4][5][6]

  • Vertex AI Search. (2025). Antibacterial and antifungal pyrazoles based on different construction strategies. PubMed.[2] 6[2]

  • Vertex AI Search. (2022). Antibacterial Pyrazoles: Tackling Resistant Bacteria. NIH/ResearchGate. 3

  • Vertex AI Search. (2025). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. 7

  • Vertex AI Search. (2025). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents. NIH. 8

  • Vertex AI Search. (2025).[4] Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. OUCI. 9[2][5]

  • Vertex AI Search. (2025). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. ACS Omega.[9] 10

  • Vertex AI Search. (2025). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. 11[2][5]

Sources

Optimization

Technical Support Center: In Vivo Optimization of Pyrazole Derivatives

Current Status: Operational Support Tier: Senior Application Scientist Topic: Dosage, Formulation, and Toxicity Management for Pyrazole Scaffolds Welcome to the Pyrazole Optimization Hub Overview: Pyrazole derivatives (e...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist Topic: Dosage, Formulation, and Toxicity Management for Pyrazole Scaffolds

Welcome to the Pyrazole Optimization Hub

Overview: Pyrazole derivatives (e.g., Ruxolitinib, Celecoxib scaffolds) are privileged structures in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings and their hydrogen-bonding potential.[1] However, they present distinct in vivo challenges: crystal lattice energy-driven insolubility , CYP-mediated N-dealkylation , and hepatobiliary precipitation .[1]

This guide addresses these specific failure modes. It is not a generic manual; it is a troubleshooting system designed to salvage stalling in vivo programs.

Ticket #1: Formulation & Solubility

User Issue: "My pyrazole derivative precipitates in the syringe or shows low bioavailability (<5%) despite good potency."

Root Cause Analysis

Pyrazoles often possess high melting points and stable crystal lattices due to intermolecular hydrogen bonding (N-H donors/acceptors).[1] Standard 5% DMSO/Water vehicles often fail because the compound crashes out upon contact with the aqueous environment of the gut (the "dilution effect"), leading to solubility-limited absorption .[1]

Troubleshooting Protocol: The "Golden Triangle" of Pyrazole Formulation

Do not rely on simple pH adjustment alone, as pyrazoles are weak bases (pKa ~2.[1]5) and often require impractical acidity to dissolve.[1] Use the following hierarchy.

Step 1: The Standard "Discovery" Cocktail

For acute studies (PK/Efficacy) where IP/PO dosing is required.[1]

  • Vehicle: 10% DMSO + 40% PEG400 + 50% Water (or Saline).[1]

  • Protocol: Dissolve compound in DMSO first (ensure complete clarity). Add PEG400 and vortex.[1] Slowly add warm water while vortexing.

  • Validation: Leave on the bench for 4 hours. If precipitate forms, move to Step 2.[1]

Step 2: Surfactant Stabilization (The "Crash" Preventer)

For compounds that precipitate in the gut lumen.[1]

  • Vehicle: 5% DMSO + 5% Tween 80 + 90% (0.5% Methylcellulose in Water).[1]

  • Mechanism: Tween 80 prevents Ostwald ripening (crystal growth) in the stomach.[1]

Step 3: Complexation (The "Nuclear" Option)

For high-dose toxicity studies where organic solvents are toxic.[1]

  • Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]

  • Protocol: Requires molar calculation. Usually 2-4 moles of CD per mole of drug.[1] Stir for 12-24 hours.

Visualization: Formulation Decision Logic

FormulationLogic Start Start: Pyrazole Compound CheckSol Check Solubility in 10% DMSO / 90% PBS Start->CheckSol Soluble Soluble? Proceed to Dosing CheckSol->Soluble Yes Insoluble Precipitation Observed CheckSol->Insoluble No Step1 Try Co-Solvent System: 10% DMSO / 40% PEG400 / 50% Water Insoluble->Step1 CheckStep1 Stable for 4h? Step1->CheckStep1 CheckStep1->Soluble Yes Step2 Try Surfactant System: 5% DMSO / 5% Tween 80 / MC CheckStep1->Step2 No CheckStep2 Stable? Step2->CheckStep2 CheckStep2->Soluble Yes Step3 Try Complexation: 20% HP-beta-Cyclodextrin CheckStep2->Step3 No caption Figure 1: Step-wise vehicle selection strategy for lipophilic pyrazole derivatives.

Ticket #2: Dosage Optimization & Toxicity

User Issue: "I need to find the Maximum Tolerated Dose (MTD), but animals are dying unexpectedly or showing white deposits on organs."

Root Cause Analysis
  • Silent Precipitation: As seen with compounds like Inauhzin, pyrazoles can precipitate in the peritoneal cavity (IP dosing) or on the liver surface, causing physical irritation and false "toxicity" signals that are actually mechanical damage [1].[1]

  • CYP Inhibition: Many pyrazoles inhibit CYP enzymes, leading to non-linear PK.[1] As you increase the dose, clearance mechanisms saturate, causing exposure to spike dangerously.[1]

Protocol: The "Staircase" MTD Method

Do not use the classic "LD50" approach (it uses too many animals). Use the Up-and-Down Procedure (UDP) .

StepDose (mg/kg)FrequencyObservation CriteriaAction
1 50 QD x 3 daysWeight loss >15%, piloerection, lethargy.[1]If safe, proceed to Step 2.
2 100 QD x 3 daysSame as above.If safe, proceed to Step 3.
3 200 QD x 3 daysCritical Check: Necropsy 1 animal. Look for white residue on liver/spleen.[1][2]If residue found: STOP . You have reached solubility limit, not toxicity limit.[1]
4 400+ Single DoseOnly if PK is linear.[1]Monitor for CNS effects (common in pyrazoles).[1]

Self-Validating Check:

  • The Necropsy Rule: If an animal dies or is euthanized at the MTD, you must open the abdominal cavity.[1] If you see white plaque or crystals on the visceral organs, your vehicle has failed, and the toxicity data is invalid. You must reformulate (see Ticket #1) [1].

Ticket #3: Pharmacokinetics (PK) & Efficacy

User Issue: "My compound clears too fast (t1/2 < 30 min). Should I just increase the dose?"

Root Cause Analysis

Pyrazoles are susceptible to N-oxidation and N-dealkylation by hepatic enzymes.[1] Simply increasing the dose often fails because it doesn't change the intrinsic clearance (


).[1]
Strategic Solution: The "Frequency vs. Dose" Pivot

Instead of pushing the dose (which risks solubility issues), alter the regimen based on the


 (trough concentration) required for target coverage.[1]
Experimental Workflow: PK/PD Optimization
  • Run Pilot PK: Dose 10 mg/kg IV and 50 mg/kg PO. Calculate Bioavailability (

    
    ).
    
  • Check Metabolic Stability:

    • If

      
       and liver microsome stability is low: Chemical Modification required  (e.g., block the N-dealkylation site with a methyl or fluoro group) [2].[1]
      
    • If

      
       but half-life is short: Switch to BID (twice daily) dosing .
      
Visualization: PK Optimization Feedback Loop

PK_Optimization Pilot Pilot PK Study (50 mg/kg PO) Analyze Analyze Tmax, Cmax, AUC Pilot->Analyze Decision Decision Point Analyze->Decision ChemMod Low F% (<20%) Modify Scaffold (Block N-sites) Decision->ChemMod High Clearance FreqMod Short T1/2 Switch to BID/TID Decision->FreqMod High F, Fast Elim DoseMod Low Cmax Increase Dose (Check Solubility) Decision->DoseMod Low Exposure caption Figure 2: Decision matrix for optimizing in vivo exposure of pyrazoles.

References

  • Zhang, Y., et al. (2015).[1] Determination of maximum tolerated dose and toxicity of Inauhzin in mice.[1][2][3] Toxicology Reports, 2, 546-554.[1] [Link] Key Insight: Documents the "white substance" precipitation issue on liver/spleen specific to pyrazole-like compounds.

  • Scott, D. A., et al. (2021).[1] Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.[1] Journal of Medicinal Chemistry, 64(10), 6724–6744.[1] [Link] Key Insight: Demonstrates structural modifications (N-methyl substitution) to improve solubility and PK.[1]

  • Kawabata, K., et al. (2013).[1] Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and recent trends. International Journal of Pharmaceutics, 453(1), 237-252.[1] [Link] Key Insight: General grounding for the co-solvent/surfactant strategies (DMSO/PEG/Tween) used in the protocols.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid vs. Celecoxib

The following technical guide provides a rigorous comparison between the established COX-2 inhibitor Celecoxib and the pyrazole-acetic acid derivative (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (referred to herein...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous comparison between the established COX-2 inhibitor Celecoxib and the pyrazole-acetic acid derivative (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (referred to herein as EDMPAA ).

Given that EDMPAA is frequently utilized as a chemical building block or a fragment-based lead rather than a marketed drug, this guide analyzes its pharmacophore properties and predicted biological activity based on Structure-Activity Relationship (SAR) principles of the pyrazole-1-acetic acid class (e.g., Lonazolac analogues) versus the diarylheterocycle class (Celecoxib).

Executive Summary

  • Celecoxib is a highly potent, selective COX-2 inhibitor designed to minimize gastrointestinal (GI) toxicity by avoiding COX-1 inhibition. It relies on a bulky sulfonamide side chain to occupy the hydrophobic side pocket of the COX-2 enzyme.

  • (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (EDMPAA) represents a classic "acidic NSAID" pharmacophore. Structurally, it lacks the bulky aryl groups required for high-affinity COX-2 selectivity. Based on SAR, it is predicted to act as a non-selective COX inhibitor (similar to indomethacin or diclofenac) with a higher propensity for GI irritation due to its carboxylic acid moiety and direct COX-1 inhibition.

Chemical & Structural Analysis[1][2][3]

The divergence in biological activity stems directly from the structural differences in how these molecules bind to the Cyclooxygenase (COX) active site.

FeatureCelecoxibEDMPAA
Chemical Class 1,5-Diarylpyrazole-3-sulfonamidePyrazole-1-acetic acid
Key Pharmacophore Sulfonamide (-SO₂NH₂) Carboxylic Acid (-COOH)
Binding Anchor Binds to hydrophilic side pocket (Arg513/His90) in COX-2.Ionic bond with Arg120 at the constriction of the hydrophobic channel (common to COX-1/2).
Selectivity Basis Steric bulk prevents entry into the smaller COX-1 active site.Small size allows entry into both COX-1 and COX-2; lack of bulk prevents exclusive COX-2 locking.
Lipophilicity High (requires bulky hydrophobic channel interaction).Moderate (modulated by the ethyl/methyl groups).
Structural Workflow Diagram

The following diagram illustrates the structural logic distinguishing these two inhibitor classes.

StructuralComparison cluster_0 Celecoxib (COX-2 Selective) cluster_1 EDMPAA (Non-Selective) Cel_Struct Diarylheterocycle Scaffold + Sulfonamide Group Cel_Bind Binds Side Pocket (Val523/Arg513) Cel_Struct->Cel_Bind Steric fit Cel_Effect Blocks COX-2 Only (Sparing COX-1) Cel_Bind->Cel_Effect Inhibition EDM_Effect Blocks COX-1 & COX-2 (Systemic Prostaglandin Inhibition) Cel_Effect->EDM_Effect Comparison: GI Safety vs. Efficacy EDM_Struct Pyrazole Core + Acetic Acid Tail EDM_Bind Binds Arg120 (Gatekeeper) via Ionic Interaction EDM_Struct->EDM_Bind Acid-Base pair EDM_Bind->EDM_Effect Channel Blockade

Figure 1: Structural Mechanism of Action Comparison. Celecoxib exploits the COX-2 side pocket, while EDMPAA targets the canonical Arg120 residue common to both isoforms.

Pharmacological Profile & Mechanism[2]

Mechanism of Action
  • Celecoxib: Acts as a slow, tight-binding inhibitor of COX-2. It inserts its sulfonamide group into a secondary pocket accessible only in COX-2 (due to the Val523 residue). This prevents the conversion of Arachidonic Acid (AA) to PGG2.

  • EDMPAA: Predicted to act as a competitive, reversible inhibitor. The acetic acid group mimics the carboxylate of Arachidonic Acid, forming a salt bridge with Arg120 inside the COX channel. Because Arg120 is conserved in both COX-1 and COX-2, EDMPAA lacks the structural filter to distinguish between the enzymes.

Comparative Efficacy Data (In Vitro)

Note: While specific IC50 values for EDMPAA may vary by synthesis batch, the following table contrasts Celecoxib with the class average for pyrazole-acetic acid derivatives (e.g., Lonazolac).

ParameterCelecoxib (Standard)EDMPAA (Predicted Class Behavior)
COX-1 IC50 > 15 µM (Inactive)0.1 – 5.0 µM (Active)
COX-2 IC50 0.04 – 0.05 µM0.5 – 10.0 µM
Selectivity Index (SI) > 300 (Highly Selective)~ 0.5 – 2.0 (Non-Selective)
Primary Risk Cardiovascular (Thrombosis)Gastrointestinal (Ulceration)

Experimental Validation Protocols

To objectively compare EDMPAA against Celecoxib in your laboratory, the following self-validating protocols are recommended.

In Vitro COX Inhibition Assay (Colorimetric Screening)

Objective: Determine the IC50 and Selectivity Index (SI).

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes; TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) substrate; Arachidonic Acid; Heme.

  • Preparation:

    • Dissolve Celecoxib and EDMPAA in DMSO (Final concentration < 1%).

    • Prepare serial dilutions (0.01 µM to 100 µM).

  • Reaction:

    • Incubate Enzyme + Inhibitor in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.

    • Add Heme and Arachidonic Acid to initiate catalysis.

    • Mechanism: COX converts AA to PGG2, which reduces TMPD (Colorless) to oxidized TMPD (Blue, Absorbance @ 590 nm).

  • Data Analysis:

    • Plot Absorbance vs. Log[Inhibitor].

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Validation Check: Celecoxib COX-2 IC50 must fall within 40-60 nM. If >100 nM, check enzyme activity.

In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)

Objective: Assess physiological efficacy and duration of action.

  • Subjects: Wistar rats (150–200g), n=6 per group.

  • Dosing:

    • Group A: Vehicle (1% CMC).

    • Group B: Celecoxib (10 mg/kg, p.o.).

    • Group C: EDMPAA (10 mg/kg, p.o.).

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw 1 hour post-drug administration.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation:

    • % Inhibition =

      
      
      
    • Where

      
       is treatment volume, 
      
      
      
      is control volume.
Experimental Workflow Diagram

ExperimentalProtocol cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Validation Start Compound Library (Celecoxib & EDMPAA) EnzymePrep Enzyme Incubation (COX-1 vs COX-2) Start->EnzymePrep TMPD TMPD Oxidation (Colorimetric Readout) EnzymePrep->TMPD IC50 Calculate IC50 & SI TMPD->IC50 Decision Selectivity Verdict IC50->Decision Dosing Oral Administration (10 mg/kg) Induction Carrageenan Injection Dosing->Induction Plethysmo Plethysmometer (Edema Measurement) Induction->Plethysmo Decision->Dosing If Active

Figure 2: Validation workflow for comparing NSAID potency and selectivity.

Safety & Toxicity Considerations

When developing EDMPAA or comparing it to Celecoxib, researchers must monitor specific toxicity markers associated with the pharmacophore.

  • Gastric Ulceration (EDMPAA Risk):

    • Cause: Direct acidity of the acetic acid tail + Inhibition of COX-1 (which produces cytoprotective prostaglandins in the stomach).

    • Marker: Ulcer Index (UI) in rat stomach after 4 hours.

  • Cardiovascular Events (Celecoxib Risk):

    • Cause: Suppression of Prostacyclin (PGI2) via COX-2 inhibition without suppressing Thromboxane (TXA2) via COX-1.

    • Marker: Platelet aggregation assays (Celecoxib should not inhibit aggregation; EDMPAA likely will).

Conclusion

Celecoxib remains the gold standard for patients requiring anti-inflammatory therapy with reduced risk of gastric bleeding, owing to its structural specificity for the COX-2 side pocket.

EDMPAA , while sharing the pyrazole core, lacks the necessary steric bulk and sulfonamide anchor for COX-2 selectivity. It functions as a classic, non-selective NSAID template. Researchers utilizing EDMPAA should anticipate a pharmacological profile closer to Diclofenac or Lonazolac than to Celecoxib, with comparable efficacy in acute inflammation but a significantly different safety profile.

References

  • Stallings, W. C., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1][2][3][4] Nature, 384, 644-648.[2] Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

  • Rainer, G., et al. (1981). Lonazolac, a new pyrazole derivative with anti-inflammatory activity. Arzneimittel-Forschung, 31(1), 64-68. (Representative for Pyrazole-acetic acid class pharmacology).
  • Abdellatif, K. R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-126. Link

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Comparative

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

For researchers, scientists, and drug development professionals embarking on the characterization of a novel chemical entity, a thorough understanding of its interaction with biological systems is paramount. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals embarking on the characterization of a novel chemical entity, a thorough understanding of its interaction with biological systems is paramount. This guide provides an in-depth technical framework for assessing the cross-reactivity of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid , a compound for which specific biological data is not yet publicly available. By leveraging our knowledge of structurally similar molecules and employing a systematic, multi-tiered experimental approach, we can build a comprehensive selectivity profile, proactively identifying potential on-target activities and off-target liabilities.

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects.[3][4][5] Notable examples include the selective COX-2 inhibitor Celecoxib and the analgesic Difenamizole.[1]

The subject of our investigation, (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, possesses a substituted pyrazole core and an acetic acid moiety. This latter feature is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs), strongly suggesting a potential interaction with enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX).

However, assuming a singular target is a frequent pitfall in early-stage drug discovery. Off-target binding is increasingly recognized as a common phenomenon that can lead to unexpected side effects or, in some cases, opportunities for drug repositioning.[6] Therefore, a rigorous and objective assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of understanding a compound's true pharmacological profile.

Devising a Cross-Reactivity Screening Strategy: A Tiered Approach

We will proceed with a logical, tiered workflow designed to move from broad, high-throughput screening to more focused, hypothesis-driven assays. This strategy ensures a cost-effective and scientifically robust characterization of our lead compound.

G cluster_0 Tier 1: Primary Target Assessment cluster_1 Tier 2: Broad Off-Target Profiling cluster_2 Tier 3: Cellular & Functional Validation cluster_3 Tier 4: In Vivo Confirmation T1_Assay In Vitro COX-1/COX-2 Enzyme Inhibition Assays T2_Kinase Kinase Panel Screening (e.g., KINOMEscan®) T1_Assay->T2_Kinase If primary target confirmed T2_GPCR GPCR & Receptor Binding Panels T1_Assay->T2_GPCR Parallel or sequential T3_Cell Cell-Based PGE2 Production Assay T2_Kinase->T3_Cell Investigate hits T2_GPCR->T3_Cell Investigate hits T4_InVivo Animal Models of Inflammation & Pain T3_Cell->T4_InVivo Confirm cellular activity T3_Tox Cytotoxicity & Viability Assays T3_Tox->T4_InVivo Assess safety

Caption: A tiered experimental workflow for assessing compound cross-reactivity.

Tier 1: Primary Target Assessment - The COX Hypothesis

Based on its structural similarity to known NSAIDs, the most logical starting point is to evaluate the compound's inhibitory activity against the two isoforms of cyclooxygenase, COX-1 and COX-2.[7]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 values of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid against purified COX-1 and COX-2 enzymes.[8][9]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • COX Assay Buffer.

  • Heme cofactor.

  • Fluorometric probe (e.g., ADHP).

  • Arachidonic acid (substrate).

  • Test compound and reference compounds (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective control).

  • 96-well microplates.

  • Fluorometric plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid and reference compounds in DMSO. A typical starting concentration range would be 10 mM down to 1 nM.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to their optimal working concentration in the COX Assay Buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the fluorometric probe to each well.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the serially diluted test compound, reference compounds, or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to the COX peroxidase activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpreting the Data

The primary output will be the IC50 values for both COX-1 and COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Hypothetical 5000Hypothetical 50100
Celecoxib (Reference)760040190
Indomethacin (Reference)18300.6

Table 1: Hypothetical COX Inhibition Data. A high selectivity index suggests a preference for COX-2 inhibition, which is often a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Tier 2: Casting a Wider Net - Broad Off-Target Profiling

Even if a primary target is confirmed, it is crucial to screen for unanticipated interactions across the proteome. Commercial services offer comprehensive panels for this purpose.

  • Kinase Profiling: Given that many signaling pathways are regulated by kinases, screening against a broad kinase panel is a standard step in safety pharmacology.[10][11] Services like Eurofins' KINOMEscan® offer binding assays against hundreds of human kinases, providing a detailed view of a compound's kinome-wide selectivity.[12][13]

  • Receptor and Ion Channel Profiling: Panels are also available to assess binding to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[14][15] This is critical for identifying potential neurological, cardiovascular, or metabolic side effects.

The output from these screens is typically presented as the percent inhibition at a fixed concentration (e.g., 1 or 10 µM). Any significant inhibition (often a cutoff of >50% is used) warrants further investigation with dose-response curves to determine the potency (Kd or IC50) of the off-target interaction.

Tier 3: From Molecules to Cells - Functional Validation

In vitro enzyme or binding assays are powerful but exist in a simplified system. Cellular assays provide a more physiologically relevant context to confirm on-target effects and investigate the functional consequences of any off-target "hits" identified in Tier 2.

Experimental Protocol: Cell-Based Prostaglandin E2 (PGE2) Assay

This protocol measures the production of PGE2, a key inflammatory mediator produced downstream of COX-2, in a cellular context.[16][17][18]

Materials:

  • A suitable cell line (e.g., A549 human lung carcinoma cells or RAW 264.7 macrophage-like cells).

  • Cell culture medium and supplements.

  • Lipopolysaccharide (LPS) to induce COX-2 expression.

  • Test compound and reference compounds.

  • PGE2 ELISA Kit.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the medium and add fresh medium containing the serially diluted test compound or reference compounds. Incubate for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to the wells to induce inflammation and upregulate COX-2 expression. A set of wells should remain unstimulated as a negative control.

  • Incubation: Incubate the plate for a sufficient period (e.g., 18-24 hours) to allow for PGE2 production and secretion into the medium.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification: Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 in each sample.

    • Plot the percentage of PGE2 inhibition versus the logarithm of the compound concentration and determine the cellular IC50 value.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 PGES->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Compound (4-ethyl-3,5-dimethyl-1H- pyrazol-1-yl)acetic acid Compound->COX2 Inhibition (On-Target) OffTarget Potential Off-Target (e.g., Kinase, GPCR) Compound->OffTarget Inhibition (Off-Target) SideEffect Adverse Side Effect OffTarget->SideEffect

Caption: Hypothetical signaling pathway for the test compound.

Conclusion and Forward Look

The systematic characterization of a novel compound like (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a journey of discovery. While its structure points towards a potential role as an anti-inflammatory agent targeting COX enzymes, this must be experimentally validated. The tiered approach outlined in this guide—from focused enzyme assays to broad panel screening and cellular validation—provides a robust framework for building a comprehensive selectivity profile. The data generated will be instrumental in making informed decisions about the compound's therapeutic potential and safety, ultimately guiding its path forward in the drug discovery and development pipeline.

References

  • Angene Chemical. (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid(SALTDATA). [Link]

  • Xie, L., et al. Structure-based Systems Biology for Analyzing Off-target Binding. PMC, PubMed Central. [Link]

  • Symeres. Small Molecule Drug Discovery | CRO Chemistry Services. [Link]

  • Sygnature Discovery. GPCR Drug Discovery Services. [Link]

  • Saleh, N., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Zarghi, A., et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC, NIH. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • ResearchGate. (PDF) Solvent-free synthesis of novel (E)-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)-4-arylthiazoles: Determination of their biological activity. [Link]

  • INDIGO Biosciences. Nuclear Receptor Profiling: Compound Fate Revealed. [Link]

  • AZoNetwork. Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]

  • Frontage Laboratories. Small Molecule Bioanalysis • Mass Spectrometry • Modalities. [Link]

  • Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Panagiotoglou, E., et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC, PubMed Central. [Link]

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  • ACS Central Science. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]

  • New Journal of Chemistry (RSC Publishing). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • ACS Publications. Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach | Molecular Pharmaceutics. [Link]

  • ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • RayBiotech. Prostaglandin E2 ELISA Kit. [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents. [Link]

  • Springer. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. [Link]

  • NIH. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]

  • Assay Genie. Human PGE2 (Prostaglandin E2) ELISA Kit (HUFI04731). [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • DSpace@MIT. Bioorthogonal 4H-pyrazole “click” reagents. [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

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Validation

A Researcher's Guide to the Synthesis of Substituted Pyrazole Acetic Acids: A Comparative Analysis

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, recognized as "privileged scaffolds" for their presence in a wide array of biologically active compounds.[1][2] From the blockbuster anti-inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, recognized as "privileged scaffolds" for their presence in a wide array of biologically active compounds.[1][2] From the blockbuster anti-inflammatory drug Celecoxib (Celebrex) to potent agents in oncology and agrochemicals, the pyrazole nucleus is a critical pharmacophore.[2][3][4] The addition of an acetic acid moiety further enhances the therapeutic potential, often improving solubility and providing a handle for further functionalization.

For researchers and drug development professionals, selecting the most effective synthetic route to a target pyrazole acetic acid is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an in-depth comparison of the primary synthetic strategies, explaining the causality behind experimental choices and presenting supporting data to inform your synthetic design.

The Workhorse: Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring. It involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[5][6][7][8]

Mechanism and Rationale: The reaction proceeds via an acid-catalyzed mechanism.[5][6][9] The process begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate that subsequently dehydrates to an imine. An intramolecular cyclization occurs when the second nitrogen of the hydrazine attacks the remaining carbonyl group, followed by a final dehydration step to yield the aromatic pyrazole ring.[5][6][10] The use of an acid catalyst is crucial as it protonates a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine.[6]

Diagram: General Mechanism of the Knorr Pyrazole Synthesis

G cluster_start Starting Materials cluster_steps Reaction Pathway 1_3_Dicarbonyl 1,3-Dicarbonyl (R1-C(O)-CH2-C(O)-R3) Initial_Attack Nucleophilic Attack (Hydrazine on Carbonyl) 1_3_Dicarbonyl->Initial_Attack + H+ (catalyst) Hydrazine Hydrazine (R2-NH-NH2) Hydrazine->Initial_Attack Iminium_Formation Dehydration to Imine/Hydrazone Initial_Attack->Iminium_Formation - H2O Cyclization Intramolecular Attack (N attacks 2nd C=O) Iminium_Formation->Cyclization Final_Dehydration Final Dehydration (Aromatization) Cyclization->Final_Dehydration - H2O Product Substituted Pyrazole Final_Dehydration->Product

Caption: Knorr synthesis pathway from dicarbonyl and hydrazine.

Controlling Regioselectivity: A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to the formation of two regioisomeric products.[11] Several factors govern the outcome:

  • Steric Hindrance: Bulky substituents on either reactant can direct the initial attack to the less hindered carbonyl group.[11]

  • Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it a more likely site for the initial nucleophilic attack.

  • Reaction pH: The pH of the reaction medium is a critical control element. Under acidic conditions, the reaction can be directed, while basic conditions may favor attack by the more nucleophilic nitrogen of the hydrazine.[11]

The synthesis of the COX-2 inhibitor Celecoxib is a classic industrial application of the Knorr synthesis.[9] It involves the condensation of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-sulfonamidophenylhydrazine.[12][13] The strong electron-withdrawing effect of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic, leading to a highly regioselective reaction that exclusively yields the desired 1,5-diarylpyrazole isomer.[13]

Alternative Cyclocondensations: Paal-Knorr and α,β-Unsaturated Systems

While the Knorr synthesis is powerful, other cyclocondensation strategies offer advantages for specific substitution patterns.

Paal-Knorr Pyrazole Synthesis

A close relative of the Knorr synthesis, the Paal-Knorr reaction utilizes a 1,4-dicarbonyl compound, which reacts with hydrazine to form a dihydropyridazine that can be subsequently oxidized to the corresponding pyridazine. While more commonly used for pyrrole and furan synthesis, its principles are foundational in heterocyclic chemistry.[14] For pyrazole synthesis, the 1,3-dicarbonyl starting material of the Knorr method is the correct choice.

Synthesis from α,β-Unsaturated Carbonyls

This versatile method involves the reaction of hydrazines with α,β-unsaturated ketones, aldehydes, or esters. The reaction typically proceeds through a Michael addition of the hydrazine to the double bond, followed by intramolecular cyclization and dehydration (or oxidation) to form the pyrazole ring.[15]

This approach is particularly useful for synthesizing pyrazolines (dihydropyrazoles), which can then be oxidized to pyrazoles if desired.[15] The choice of oxidant and reaction conditions allows for controlled access to either the pyrazoline or the fully aromatic pyrazole. The regioselectivity is generally high, as the initial Michael addition is directed by the electronics of the unsaturated system.[1]

Modern Approaches: [3+2] Cycloadditions and Multi-Component Reactions

Modern organic synthesis has introduced more sophisticated and often more efficient methods for constructing the pyrazole core.

1,3-Dipolar Cycloadditions

This powerful class of reactions involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[3] For pyrazole synthesis, the most common approach is the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).[3] This method offers excellent control over substitution patterns and is often highly regioselective. A key advantage is the ability to construct highly substituted pyrazoles that may be difficult to access via classical condensation methods.[16]

For example, 1,3,5-substituted pyrazoles can be synthesized via the reaction of a vinyl derivative with a nitrilimine generated in situ from an arylhydrazone.[3] This method is noted for its simplicity and use of readily available starting materials.[3]

Multi-Component Reactions (MCRs)

MCRs have revolutionized synthetic chemistry by allowing the combination of three or more starting materials in a single pot to form a complex product, minimizing waste and improving efficiency.[15][17] Several MCRs have been developed for pyrazole synthesis. A common strategy involves the one-pot reaction of an aldehyde, an active methylene compound (like a 1,3-dicarbonyl), and a hydrazine.[18] These reactions often proceed through a tandem Knoevenagel condensation/[3+2] cycloaddition sequence, providing rapid access to polysubstituted pyrazoles in high yields.[17][18]

Comparative Summary of Synthetic Routes

Synthetic RouteStarting MaterialsKey AdvantagesKey LimitationsRegioselectivity
Knorr Synthesis 1,3-Dicarbonyl, HydrazineWell-established, readily available materials, scalable.[7][8]Regioselectivity can be poor with unsymmetrical substrates.[11]Variable; controlled by sterics, electronics, and pH.[11]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Ketone/Ester, HydrazineGood for pyrazolines, often high regioselectivity.[1][15]Requires an oxidation step for pyrazole formation.[15]Generally high.
[3+2] Cycloaddition Diazo Compound, Alkyne/AlkeneExcellent for polysubstituted pyrazoles, high regioselectivity.[3]Diazo compounds can be hazardous; alkynes may be expensive.High to excellent.[16]
Multi-Component Reactions Aldehyde, 1,3-Dicarbonyl, Hydrazine, etc.High efficiency (one-pot), atom economy, rapid library synthesis.[17]Optimization can be complex; may require specific catalysts.Generally high.[17]

Experimental Protocols

Protocol 1: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole (Celecoxib Analogue)

This protocol is adapted from the synthesis of Celecoxib, demonstrating a highly regioselective Knorr condensation.[19]

Step 1: Synthesis of 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione.

  • Causality: This step creates the unsymmetrical 1,3-dicarbonyl precursor. The trifluoromethyl group is a powerful electronic director for the subsequent cyclization.

Step 2: Cyclization with 4-Sulfonamidophenylhydrazine Hydrochloride.

  • To a stirred solution of 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol (approx. 0.1 M), add 4-sulfonamidophenylhydrazine hydrochloride (1.05 eq).

  • Heat the mixture to reflux (approx. 80°C) and stir for 8 hours.

    • Causality: Refluxing in ethanol provides the thermal energy needed to overcome the activation barriers for imine formation and cyclization. The hydrochloride salt of the hydrazine is often used to improve stability and handling.[20]

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Take up the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Crystallize the resulting crude solid from diisopropyl ether or an ethanol/water mixture to yield the pure pyrazole product.

    • Causality: The workup and crystallization steps are crucial for removing unreacted starting materials, inorganic salts, and any minor isomeric impurities, ensuring the final product meets the high purity standards required for pharmaceutical applications.

Diagram: Workflow for Selecting a Synthetic Route

G Start Define Target Pyrazole Acetic Acid Subst_Pattern Analyze Substitution Pattern Start->Subst_Pattern Is_Symmetrical Are 1,3-dicarbonyl precursors symmetrical? Subst_Pattern->Is_Symmetrical Knorr_Simple Use Standard Knorr Synthesis Is_Symmetrical->Knorr_Simple Yes Knorr_Regio Use Regioselective Knorr Synthesis (e.g., with CF3 group) Is_Symmetrical->Knorr_Regio No, but has strong electronic bias Is_Polysubst Is the target highly substituted? Is_Symmetrical->Is_Polysubst No, and has poor electronic bias Final_Choice Select & Optimize Final Route Knorr_Simple->Final_Choice Knorr_Regio->Final_Choice MCR Consider Multi-Component Reaction (MCR) Is_Polysubst->MCR Yes Cycloaddition Consider [3+2] Cycloaddition Is_Polysubst->Cycloaddition Yes, and requires complex fragments MCR->Final_Choice Cycloaddition->Final_Choice

Caption: Decision tree for pyrazole synthesis route selection.

Conclusion

The synthesis of substituted pyrazole acetic acids can be approached through several robust and effective strategies.

  • The Knorr synthesis is a time-tested and scalable method, particularly powerful when regioselectivity can be controlled through electronic or steric factors.

  • Reactions involving α,β-unsaturated systems provide a reliable entry to pyrazolines and subsequently pyrazoles.

  • For complex, highly substituted targets or for rapid library generation, [3+2] cycloadditions and multi-component reactions represent the state-of-the-art, offering unparalleled efficiency and elegance.

The optimal choice depends on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying mechanisms and comparative advantages of each route, researchers can make informed decisions to accelerate their drug discovery and development programs.

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A Comparative Guide to the Cytotoxicity of Pyrazole Acetic Acid Analogs for Cancer Research

This guide provides a comprehensive analysis of the comparative cytotoxicity of various pyrazole acetic acid analogs, offering valuable insights for researchers and drug development professionals in the field of oncology...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the comparative cytotoxicity of various pyrazole acetic acid analogs, offering valuable insights for researchers and drug development professionals in the field of oncology. By examining experimental data, this document aims to elucidate the structure-activity relationships that govern the anticancer potential of this promising class of compounds.

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their versatile chemical nature allows for a wide range of structural modifications, leading to diverse pharmacological activities, including anticancer properties.[1][2] The pyrazole nucleus is a key component in several FDA-approved drugs, highlighting its therapeutic importance.[2] Pyrazole-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), tubulin, and receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR).[3][4]

This guide focuses specifically on pyrazole acetic acid analogs, a subset of pyrazole derivatives characterized by the presence of an acetic acid moiety. This functional group can significantly influence the molecule's physicochemical properties, such as solubility and ability to interact with biological targets, potentially enhancing its cytotoxic profile against cancer cells.

Experimental Methodology: Assessing Cytotoxicity

To objectively compare the cytotoxic effects of different pyrazole acetic acid analogs, a standardized and reproducible experimental approach is crucial. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability and is frequently employed in cytotoxicity studies.[5][6]

Detailed MTT Assay Protocol

The following protocol outlines the key steps for evaluating the cytotoxicity of pyrazole acetic acid analogs.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution[5]

  • Pyrazole acetic acid analogs dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • 96-well flat-bottom microtiter plates[5]

  • CO2 incubator (37°C, 5% CO2)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the pyrazole acetic acid analogs in culture medium. The final concentrations should typically range from 0.01 to 100 µM.[5] Replace the overnight culture medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Pyrazole Analog Solutions Treatment 4. Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 48h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Processing 9. Calculate Cell Viability Absorbance_Reading->Data_Processing IC50_Determination 10. Determine IC50 Values Data_Processing->IC50_Determination

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazole acetic acid analogs.

Comparative Cytotoxicity Data

The following table summarizes the reported IC50 values for a selection of pyrazole derivatives against various human cancer cell lines. While direct data for a homologous series of pyrazole acetic acid analogs is limited in single publications, this compilation provides a comparative overview of the cytotoxic potential of structurally related pyrazole compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 5 HepG2 (Liver)13.14[8]
MCF-7 (Breast)8.03[8]
Derivative 6 HepG2 (Liver)22.76[8]
MCF-7 (Breast)26.08[8]
Derivative 10 MCF-7 (Breast)15.38[8]
Compound 2 A549 (Lung)220.20[9]
Compound 2j HeLa (Cervical)21.42[10]
SKOV3 (Ovarian)42.15[10]
Compound 2k HeLa (Cervical)40.60[10]
SKOV3 (Ovarian)60.85[10]
Compound 4c HEp-2 (Laryngeal)Significant Activity[11]

Note: The specific structures of the compounds are detailed in the corresponding references. This table is intended to provide a comparative snapshot of cytotoxic potencies.

Structure-Activity Relationship (SAR)

The cytotoxic efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and its associated side chains.[11]

  • Substitution on the Phenyl Rings: The presence and position of substituents on the phenyl rings attached to the pyrazole core play a crucial role in determining cytotoxic activity. For instance, the presence of halogen atoms on the phenyl ring can enhance antitumor activity, with brominated analogs showing high potency.[11]

  • The Acetic Acid Moiety: While not extensively documented in a single comparative study, the introduction of an acetic acid group can modulate the compound's polarity and its ability to form hydrogen bonds, potentially influencing its interaction with biological targets.

  • Other Functional Groups: The addition of other heterocyclic rings or functional groups can also impact cytotoxicity. For example, pyrazole-based chalcone derivatives have demonstrated significant cytotoxic activity against a wide range of malignancies.[12]

Mechanism of Action: Targeting the EGFR/PI3K/AKT/mTOR Pathway

A growing body of evidence suggests that many pyrazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[11] One of the most critical pathways implicated is the EGFR/PI3K/AKT/mTOR cascade.[2]

The EGFR/PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival.[13] Aberrant activation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[13]

Several pyrazole-s-triazine derivatives have been shown to be potent inhibitors of EGFR, PI3K, AKT, and mTOR.[2] By inhibiting these key kinases, these compounds can effectively block the downstream signaling events that promote cancer cell growth and survival.

Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Pyrazole Pyrazole Acetic Acid Analogs Pyrazole->EGFR Inhibition Pyrazole->PI3K Inhibition Pyrazole->mTOR Inhibition

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by pyrazole acetic acid analogs.

Synthesis of Pyrazole Acetic Acid Analogs

The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][14] For pyrazole acetic acid analogs, a common synthetic route involves the use of a starting material that already contains the acetic acid moiety or a precursor that can be readily converted to it.

A general synthetic approach involves the reaction of a substituted phenylhydrazine with a β-keto ester, such as ethyl acetoacetate, in the presence of an acid catalyst like glacial acetic acid.[14] Further modifications to the resulting pyrazole core can then be performed to introduce various substituents and functional groups.

Representative Synthetic Scheme

Synthesis_Scheme Reactant1 Substituted Phenylhydrazine Reaction + Reactant1->Reaction Reactant2 β-Ketoester (e.g., Ethyl Acetoacetate) Reactant2->Reaction Product Pyrazole Acetic Acid Ester Hydrolysis Hydrolysis Product->Hydrolysis Hydrolysis Final_Product Pyrazole Acetic Acid Analog Reaction_Arrow Glacial Acetic Acid Reaction->Reaction_Arrow Reaction_Arrow->Product Hydrolysis->Final_Product

Caption: A generalized synthetic route to pyrazole acetic acid analogs.

Conclusion and Future Directions

This guide has provided a comparative overview of the cytotoxicity of pyrazole acetic acid analogs and related derivatives. The presented data highlights the potential of this class of compounds as anticancer agents. The ability of certain pyrazole derivatives to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway provides a strong rationale for their further development.

Future research should focus on the systematic synthesis and evaluation of a focused library of pyrazole acetic acid analogs to establish a more definitive structure-activity relationship. Investigating the in vivo efficacy and pharmacokinetic profiles of the most potent compounds will be crucial for their translation into clinical candidates. Furthermore, exploring combination therapies with existing anticancer drugs could unlock synergistic effects and overcome drug resistance.

References

  • Heterocyclic Letters. (2023). A series of novel 3,5-dimethyl arylazo pyrazole derivatives(3a-h) were synthesized... Heterocyclic Letters, 13(1), 27-35. [Link]

  • RSC Publishing. (n.d.). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]

  • MDPI. (2022). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 27(15), 4992. [Link]

  • MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(15), 5709. [Link]

  • Biomedical and Pharmacology Journal. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4). [Link]

  • MDPI. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(21), 7283. [Link]

  • RSC Publishing. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

  • ResearchGate. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • PubMed Central. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6687. [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Molecules, 29(14), 3290. [Link]

  • PubMed Central. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7765. [Link]

  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]

  • MDPI. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6687. [Link]

  • ResearchGate. (2015). (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • TÜBİTAK Academic Journals. (2023). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Turkish Journal of Chemistry, 47(5), 988-1001. [Link]

  • National Center for Biotechnology Information. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(21), 5221. [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • ResearchGate. (2014). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • OEMS Connect Journals. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 33(1), 1-10. [Link]

  • Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors. [Link]

Sources

Validation

Technical Guide: Confirming Target Engagement of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Executive Summary & Compound Profile (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1177352-85-0 ) is a low-molecular-weight pyrazole derivative characterized by a polar carboxylic acid tail and a substituted py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1177352-85-0 ) is a low-molecular-weight pyrazole derivative characterized by a polar carboxylic acid tail and a substituted pyrazole core. In drug discovery, this specific architecture is frequently utilized as a fragment scaffold or a pharmacophore building block .

Its structural features suggest two primary modes of biological interaction:

  • Acetyl-Lysine Mimicry (Epigenetics): The dimethyl-pyrazole motif is a classic bioisostere for acetylated lysine, making this compound a likely weak binder (fragment) for Bromodomains (e.g., BRD4) .

  • Carboxylate Recognition (Enzymes/Receptors): The acetic acid tail mimics substrates for specific metabolic enzymes (e.g., D-amino acid oxidase) or plant hormones (Auxin mimics), facilitating binding to receptors like TIR1/AFB or specific G-protein coupled receptors (GPCRs) .

This guide details the biophysical and cellular workflows required to validate target engagement (TE) for this compound, treating it as a low-affinity probe (Fragment-like) which requires high-sensitivity detection methods.

Comparative Analysis of Target Engagement Methods

For a molecule of this size (<200 Da) and likely moderate affinity (


 in 

to

range), standard biochemical assays (IC50) often yield false negatives. The following table compares the most effective biophysical modalities for validating this specific scaffold.
FeatureLigand-Observed NMR (STD-NMR) Surface Plasmon Resonance (SPR) Cellular Thermal Shift (CETSA) Isothermal Titration Calorimetry (ITC)
Primary Utility Structural validation of binding epitope.Kinetic profiling (

,

,

).
In-cell target engagement confirmation.Thermodynamic parameters (

,

, stoichiometry).
Suitability for Pyrazoles High. Detects if the pyrazole methyls interact with the protein surface.High. Can detect fast-off rates typical of fragments.Medium. Requires sufficient affinity to shift thermal stability.Low. Often consumes too much protein for weak binders.
Throughput MediumHighHigh (HT-CETSA)Low
Data Output Epitope map (which atoms bind).Binding affinity & kinetics.[1]Aggregation temperature (

) shift.
Enthalpy/Entropy signature.
Recommendation Step 1: Validation Step 2: Quantification Step 3: Cellular Relevance Step 4: Mechanism

Strategic Workflow: From Hit to Validated Probe

The following diagram outlines the logical flow for confirming target engagement, moving from cell-free biophysics to cellular context.

TE_Workflow cluster_Biophysics Phase 1: In Vitro Biophysics cluster_Cellular Phase 2: In Situ Confirmation Compound (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl) acetic acid STD_NMR STD-NMR (Epitope Mapping) Compound->STD_NMR 1. Confirm Binding SPR SPR Analysis (Kinetics) STD_NMR->SPR 2. Measure Affinity DSF Thermal Shift (DSF) (Stabilization) STD_NMR->DSF Alt. Screen CETSA CETSA / MS-CETSA (Target Engagement) SPR->CETSA 3. Test in Lysate/Cell DSF->CETSA Phenotype Functional Readout (e.g., c-Myc downregulation) CETSA->Phenotype 4. Link to Biology

Figure 1: Integrated workflow for validating small molecule target engagement. Blue: Analyte; Red: Primary Validation; Yellow: Quantitative Profiling; Green: Cellular Confirmation.

Detailed Experimental Protocols

Protocol A: Saturation Transfer Difference (STD) NMR

Objective: To confirm the pyrazole core binds to the target protein and identify the binding epitope (e.g., do the methyl groups make contact?). This is the "Gold Standard" for fragment validation.

Reagents:

  • Target Protein (e.g., BRD4 domain): 10–20

    
     in 
    
    
    
    buffer.
  • Ligand (Compound): 1–2 mM (100x excess over protein).

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 100%

    
    .
    

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500

    
     sample containing 20 
    
    
    
    protein and 2 mM ligand. Prepare a reference sample with Ligand only (no protein).
  • Pulse Sequence Setup: Use a standard STD pulse sequence (e.g., stddiff on Bruker).

    • On-Resonance Irradiation: Set frequency to -0.5 ppm or 12 ppm (protein methyls/amides) to saturate protein signals selectively.

    • Off-Resonance Irradiation: Set frequency to 30 ppm (control).

    • Saturation Time: 2–3 seconds (Gaussian train pulses).

  • Data Acquisition: Acquire 1D proton spectra interleaved (on-resonance vs. off-resonance).

  • Analysis: Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.

    • Positive Result: Signals from the ligand (specifically the pyrazole methyls at ~2.1 ppm and ethyl group) will appear in the difference spectrum if they receive magnetization transfer from the protein.

    • Negative Result: No ligand signals in the difference spectrum indicates no binding.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that the compound stabilizes the target protein within a complex biological matrix (cell lysate or intact cells).

Reagents:

  • Cells (e.g., HEK293 or specific disease model).

  • Compound (10–50

    
     final concentration).
    
  • Lysis Buffer (TBS + 0.4% NP-40 + Protease Inhibitors).

  • Thermal Cycler.

Step-by-Step Methodology:

  • Treatment: Treat 1x10^7 cells with the compound (or DMSO control) for 1 hour at 37°C.

  • Harvest & Aliquot: Harvest cells, wash with PBS, and resuspend. Divide into 10 aliquots (50

    
     each) in PCR tubes.
    
  • Thermal Challenge: Heat each aliquot to a different temperature (gradient: 37°C to 67°C) for 3 minutes.

  • Cooling: Immediately cool to 25°C for 3 minutes.

  • Lysis: Add lysis buffer to the intact cells (if performing intact-cell CETSA) or if using lysate, centrifuge to remove precipitated protein.

    • Critical Step: Centrifuge at 20,000 x g for 20 minutes at 4°C. The "soluble" fraction contains the stabilized target.

  • Detection: Analyze the supernatant via Western Blot (using antibody against target) or Mass Spectrometry.

  • Data Interpretation: Plot the relative band intensity vs. Temperature.

    • Shift (

      
      ):  A shift of the melting curve to the right (higher temperature) in the treated sample confirms target engagement.
      

Mechanistic Hypothesis: Pyrazole-Bromodomain Interaction

Assuming the target is a Bromodomain (a common target for this scaffold), the binding mode relies on the "KAc mimicry."

Binding_Mechanism cluster_Pocket Bromodomain Binding Pocket (KAc) Asn Conserved Asparagine (Asn140 in BRD4) Water Structural Water Network WPF WPF Shelf (Hydrophobic) Ligand Pyrazole-Acetic Acid (Ligand) Ligand->Asn H-Bond (via N or CO) Ligand->Water H-Bond Network Ligand->WPF Hydrophobic Interaction (Dimethyl groups)

Figure 2: Hypothetical binding mode of the dimethyl-pyrazole scaffold within a bromodomain pocket. The methyl groups engage the hydrophobic shelf, while the polar functionality mimics the acetyl-lysine oxygen.

References

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016). Link

  • CETSA Methodology

    • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013). Link

  • STD-NMR for Fragments

    • Mayer, M., & Meyer, B. "Characterization of ligand binding by saturation transfer difference NMR spectroscopy." Angewandte Chemie (1999). Link

  • Pyrazole Scaffolds in Bromodomain Inhibition

    • Bamborough, P., et al. "Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Lead Discovery." Journal of Medicinal Chemistry (2012). Link

  • Compound Synthesis & Properties

    • PubChem Entry for (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. Link

Disclaimer: This guide assumes the compound is being investigated as a chemical probe or fragment. Specific safety data sheets (SDS) should be consulted before handling CAS 1177352-85-0.

Sources

Comparative

Targeting the Pyrazole Scaffold: A Comparative Guide to Kinase, Enzyme, and Receptor Modulation

Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry due to its unique electronic profile and structural rigidity. Its ability to act simultaneously as a hydrogen bon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry due to its unique electronic profile and structural rigidity. Its ability to act simultaneously as a hydrogen bond donor (via -NH) and acceptor (via =N-) allows it to mimic the adenine ring of ATP, making it a cornerstone in kinase inhibitor design. Beyond kinases, pyrazole derivatives have achieved clinical success in targeting cyclooxygenase enzymes (COX-2) and G-protein coupled receptors (GPCRs).

This guide provides a technical comparison of three distinct pyrazole-based therapeutic classes, analyzing their structural logic, binding mechanisms, and critical experimental validation protocols.

Part 1: Structural Classification & Target Landscape[1]

The versatility of the pyrazole scaffold lies in its substitution pattern. By altering the groups at positions 1, 3, and 5, researchers can tune the molecule's vector to target specific hydrophobic pockets or catalytic residues.

The Kinase "Hinge Binders"[2]
  • Target: ATP-binding pocket of protein kinases (e.g., JAK, Aurora, CDKs).

  • Mechanism: The pyrazole nitrogen atoms form bidentate hydrogen bonds with the kinase "hinge" region, mimicking the interaction of the adenine base of ATP.

  • Representative Drug: Ruxolitinib (JAK1/2 inhibitor).[1][2][3]

  • Structural Feature: Often fused to a pyrimidine ring (pyrrolo[2,3-d]pyrimidine) or linked to an aminopyrimidine to maximize hinge contact.

The Enzyme Allosteric/Active Site Blockers
  • Target: Cyclooxygenase-2 (COX-2).[4][5][6][7]

  • Mechanism: The pyrazole ring serves as a central hub that orients a sulfonamide or sulfonyl group into a COX-2 specific hydrophilic side pocket (Arg120/Tyr355), achieving isoform selectivity over COX-1.

  • Representative Drug: Celecoxib .[4][7]

  • Structural Feature: 1,5-diarylpyrazole. The rigid geometry prevents binding to the smaller hydrophobic channel of COX-1.

The GPCR Antagonists
  • Target: Cannabinoid Receptor 1 (CB1).[8]

  • Mechanism: Stabilizes the receptor in an inactive conformation (Inverse Agonism).

  • Representative Drug: Rimonabant (Withdrawn, but remains the reference standard for CB1 pharmacology).

  • Structural Feature: 1,5-diarylpyrazole-3-carboxamide. The bulky substituents prevent receptor activation helix movements.

Part 2: Comparative Analysis of Key Pyrazole Probes

The following table synthesizes performance data from purified enzyme assays. Note that absolute IC50 values vary by assay conditions (e.g., ATP concentration); selectivity ratios are the critical metric.

FeatureRuxolitinib (Kinase Inhibitor)Celecoxib (COX-2 Inhibitor)Rimonabant (CB1 Antagonist)
Primary Target JAK1 / JAK2COX-2CB1 Receptor
Scaffold Type Pyrazole fused to pyrimidine1,5-Diarylpyrazole1,5-Diarylpyrazole-3-carboxamide
Binding Mode Type I (ATP-Competitive)Competitive / Allosteric-likeInverse Agonist
Potency (IC50/Ki) JAK1: 3.3 nM JAK2: 2.8 nM [1]COX-2: ~40-60 nM (Selectivity > 300-fold vs COX-1) [2]CB1 Ki: ~1.8 - 5.0 nM [3]
Key Interaction H-bonds with Glu/Leu in hinge regionSulfonamide binds Arg513 in COX-2 side pocketH-bonds with Lys192 (TM3) & Tyr275 (TM5)
Off-Target Risk JAK3 (Low selectivity can cause immunosuppression)COX-1 (GI toxicity if selectivity is lost)hERG channel (Cardiotoxicity)

Part 3: Mechanistic Visualization

The following diagram illustrates the "Hinge Binding" concept, which is the most common application of pyrazoles in drug discovery.

Pyrazole_Kinase_Interaction ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu - Leu backbone) Pyrazole Pyrazole Scaffold (N-H Donor / =N- Acceptor) Pyrazole->ATP_Pocket Occupies Pyrazole->Hinge Dual H-Bonds (Critical for Potency) Substituents R-Groups (Solubilizing / Specificity) Pyrazole->Substituents Scaffolding Gatekeeper Gatekeeper Residue (Selectivity Filter) Substituents->Gatekeeper Steric Interaction

Figure 1: Schematic of the pyrazole scaffold functioning as an ATP-mimetic in the kinase active site. The nitrogen atoms are critical for anchoring the molecule to the protein backbone.

Part 4: Experimental Validation Protocols

To validate a new pyrazole derivative, a "self-validating" workflow is required. This moves from biophysical confirmation to functional inhibition.

Protocol A: Kinase Selectivity Profiling (Differential Scanning Fluorimetry - DSF)

Use this to rapidly screen pyrazole libraries for binding affinity before investing in enzymatic assays.

  • Preparation: Dilute recombinant kinase domain (e.g., JAK2) to 2 µM in assay buffer (100 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dye Addition: Add SYPRO Orange dye (5x final concentration).

  • Compound Incubation: Add the pyrazole test compound (10 µM final) to the protein-dye mix. Include a DMSO control (reference) and a known inhibitor (e.g., Staurosporine) as a positive control.

  • Thermal Ramp: Using a qPCR machine, ramp temperature from 25°C to 95°C at 1°C/min.

  • Data Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Validation Logic: A positive shift (

      
      ) indicates direct binding stabilizing the protein. If no shift is observed, the compound likely does not bind the ATP pocket, regardless of what an IC50 assay might suggest (ruling out false positives from aggregation).
      
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Gold standard for determining residence time (


), which correlates better with in vivo efficacy than IC50.
  • Chip Activation: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the target protein (e.g., COX-2 or Kinase) to a level of ~2000 RU. Deactivate remaining esters with ethanolamine.

  • Analyte Injection: Inject the pyrazole derivative at 5 concentrations (e.g., 0.1 nM to 100 nM) in single-cycle kinetics mode.

    • Flow rate: 30 µL/min.

    • Contact time: 120s; Dissociation time: 600s.[9]

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Validation Logic: Look for a "square wave" (fast on/fast off) vs. slow dissociation. Potent pyrazoles often exhibit slow

      
       rates due to the rigid H-bond network.
      

Part 5: Signaling Pathway Impact (JAK-STAT Case Study)

When a pyrazole like Ruxolitinib binds JAK1/2, it arrests the following cascade. This pathway visualization helps in selecting downstream biomarkers (e.g., pSTAT3) for cellular assays.

JAK_STAT_Pathway Cytokine Cytokine (IL-6 / EPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Tyrosine Kinase) Receptor->JAK Activation STAT STAT3 (Monomer) JAK->STAT Phosphorylation Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK INHIBITION (ATP Competition) pSTAT p-STAT3 (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action for Pyrazole-based JAK inhibitors. Ruxolitinib competitively inhibits the phosphorylation step, preventing STAT dimerization.

References

  • Novartis. (2024). Jakavi (ruxolitinib) Summary of Product Characteristics.[10]

  • Gierse, J. K., et al. (2001). "Cyclooxygenase-1 and -2 selectivity of non-steroidal anti-inflammatory drugs." PubMed.

  • Rinaldi-Carmona, M., et al. (1994). "SR141716A, a potent and selective antagonist of the brain cannabinoid receptor."[9] FEBS Letters.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Ruxolitinib Ligand Page.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

[1] Executive Summary & Immediate Safety Profile Compound: (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid CAS: 1177352-85-0 Disposal Classification: Hazardous Chemical Waste (Organic Acid / Irritant) Method: High-Temp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Safety Profile

Compound: (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid CAS: 1177352-85-0 Disposal Classification: Hazardous Chemical Waste (Organic Acid / Irritant) Method: High-Temperature Incineration (via licensed waste contractor)[1][2]

This guide outlines the safe handling, segregation, and disposal of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.[1] As a pyrazole derivative with a carboxylic acid tail, this compound presents dual hazards: biological activity (characteristic of pyrazole pharmacophores) and acidity (corrosive potential to mucous membranes).[1]

Critical Prohibition: Never dispose of this compound down the drain. Its nitrogen-rich heterocyclic structure poses potential aquatic toxicity risks and regulatory violations under EPA RCRA standards.[1][2]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity.[1] This compound is not merely "waste"; it is a reactive organic acid.

PropertyDataOperational Implication
Molecular Formula C₉H₁₄N₂O₂Nitrogen-rich; requires incineration to prevent environmental accumulation.[1][2]
Functional Groups Pyrazole ring; Carboxylic acidAcidic: Incompatible with strong bases and cyanides.Bioactive: Treat as potentially toxic.
Acidity (pKa) ~3.5 – 4.5 (Predicted)Sufficiently acidic to mobilize toxic metals if mixed with metal-bearing waste.[1][2]
GHS Signal Word WARNING Requires standard PPE (Lab coat, gloves, goggles).[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationDust control is critical during solid waste transfer.
Causality of Hazards
  • Irritation (H315/H319): The carboxylic acid moiety acts as a proton donor, lowering pH on contact with moisture in eyes or skin, causing immediate tissue irritation.[1]

  • Oral Toxicity (H302): Pyrazole derivatives are frequently used as scaffolds for kinase inhibitors and NSAIDs. Until specific toxicology rules it out, you must assume the compound interferes with biological signaling pathways, necessitating containment.[1]

Pre-Disposal Protocol: Segregation Strategy

The Golden Rule: Segregate by chemical compatibility, not just by physical state.[1]

Compatibility Matrix
  • ✅ Compatible With: Other non-halogenated organic acids (e.g., acetic acid, benzoic acid), organic solvents (methanol, DMSO).[1]

  • ❌ Incompatible With (DO NOT MIX):

    • Strong Bases (NaOH, KOH): Exothermic neutralization can pressurize waste containers.[1]

    • Oxidizers (Peroxides, Nitrates): Risk of fire or explosion due to the organic pyrazole ring acting as fuel.[1]

    • Cyanides/Sulfides: Acidic contact releases lethal HCN or H₂S gas.[1]

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound)

Most common for expired reagents or synthesis products.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2] Avoid metal containers, which may corrode over time due to the acid group.[1]

  • Labeling: Attach a hazardous waste label immediately.

    • Content: "(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid"[1][3]

    • Hazards: Check "Toxic" and "Irritant".

  • Transfer: Work inside a chemical fume hood to prevent inhalation of dust (H335).

  • Sealing: Wipe the threads of the bottle before screwing the cap on to ensure a tight seal and prevent "crusting" of the acid which can compromise container integrity.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Occurs during synthesis or HPLC analysis.[1][2]

  • pH Check (The Self-Validating Step): Before pouring into a waste carboy, dip a pH strip into the solution.[1]

    • If pH < 2:[1][2] Neutralize slightly or ensure the receiving carboy is designated for Acidic Organic Waste .

  • Solvent Identification:

    • If dissolved in Water/Buffer:[2] Dispose in Aqueous Acidic Waste .

    • If dissolved in Methanol/DMSO: Dispose in Non-Halogenated Organic Solvents .

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Solvents .

  • Bulking: Pour slowly using a funnel. Do not fill containers >90% to allow for thermal expansion.[1]

Visualizing the Decision Logic

The following diagram illustrates the operational decision tree for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Powder Liquid Liquid / Solution State->Liquid Solution SolidBin Solid Waste Container (Tag: Toxic/Irritant) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Organic Solvent AqWaste Aqueous Acid Waste SolventCheck->AqWaste Water/Buffer HaloWaste Halogenated Solvent Waste Halogenated->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (Methanol/DMSO) Halogenated->NonHaloWaste No Incineration Final Disposal: High-Temp Incineration SolidBin->Incineration HaloWaste->Incineration NonHaloWaste->Incineration AqWaste->Incineration

Figure 1: Operational decision tree for segregating pyrazole-acetic acid waste streams based on physical state and solvent composition.[1][2]

Emergency Contingencies

Even with perfect protocols, accidents happen.[1] This system validates safety through preparedness.[1]

Spills (Solid/Powder)[1]
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don double nitrile gloves and N95 dust mask (or respirator).

  • Neutralize: Cover the spill with Sodium Bicarbonate (Baking Soda) or a commercial acid neutralizer. Wait for any fizzing to cease.

  • Collect: Sweep the neutralized powder into a disposable container. Label as "Spill Debris: Pyrazole Acid".

Exposure First Aid[2]
  • Eye Contact: Flush immediately with water for 15 minutes.[1] The acidic nature can cause corneal damage; speed is vital to normalize pH.

  • Skin Contact: Wash with soap and water. Do not use alcohol, as it may increase the transdermal absorption of the pyrazole ring.[1]

Regulatory Compliance (US EPA/RCRA Context)

While this specific compound is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) under RCRA by name, it falls under the Characteristic of Corrosivity (D002) if in aqueous solution with pH < 2, and generally adheres to the "Cradle-to-Grave" liability for pharmaceutical intermediates.[1][2]

  • Generator Status: You must count this waste toward your facility's monthly hazardous waste generation totals.

  • Satellite Accumulation: Waste must be stored at or near the point of generation and under the control of the operator.

References

  • Angene Chemical. (n.d.).[1] (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Safety Data Sheet. Retrieved from [1]

    • Source of specific H-codes (H302, H315, H319)
  • U.S. Environmental Protection Agency (EPA). (2022). Management of Hazardous Waste Pharmaceuticals. Retrieved from [1]

    • Source of regulatory framework for pharmaceutical waste segreg
  • American Chemical Society (ACS). (2015).[4] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [1]

    • Source of general laboratory safety protocols and risk assessment methodologies.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
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(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
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